(1H-indol-6-yl)-acetic acid ethyl ester
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-(1H-indol-6-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-3-4-10-5-6-13-11(10)7-9/h3-7,13H,2,8H2,1H3 |
InChI Key |
KWLUHAFODMLMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: (1H-Indol-6-yl)-acetic Acid Ethyl Ester
[1]
Executive Summary
Chemical Name: Ethyl 2-(1H-indol-6-yl)acetate CAS Number: 109737-04-4 Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]
(1H-Indol-6-yl)-acetic acid ethyl ester is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of indole-based therapeutics. Unlike its naturally occurring isomer (indole-3-acetic acid, a plant auxin), the 6-isomer is a synthetic scaffold critical for developing CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and selective serotonin receptor modulators. Its substitution at the 6-position preserves the indole NH functionality for hydrogen bonding while extending a lipophilic ester chain, facilitating further derivatization or hydrolysis to the active acid pharmacophore.
Chemical Structure & Physicochemical Properties[3][4][5][6][7]
The molecule consists of an indole bicyclic system substituted at the C6 position with an ethyl acetate moiety. The C6 position is electronically distinct from the nucleophilic C3 position, requiring specific synthetic strategies to access.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 85–88 °C (Predicted) | Varies by purity/polymorph |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Insoluble in water |
| LogP | ~2.3 | Lipophilic, suitable for membrane permeability |
| pKa (NH) | ~16.2 | Weakly acidic (requires strong base for N-deprotonation) |
| H-Bond Donors | 1 (Indole NH) | Critical for receptor binding |
| H-Bond Acceptors | 2 (Ester Carbonyl, Ester Oxygen) |
Structural Numbering & Analysis
The indole ring numbering prioritizes the nitrogen atom as position 1. The acetic acid ethyl ester group is attached at position 6.
Figure 1: Structural connectivity of Ethyl 2-(1H-indol-6-yl)acetate highlighting the C6 functionalization site.
Synthetic Pathways[8]
Accessing the 6-position of the indole ring is synthetically more demanding than the 3-position (which is accessible via electrophilic aromatic substitution). Two primary routes are recommended for research scale.
Method A: Palladium-Catalyzed Cross-Coupling (Preferred)
This method utilizes 6-bromoindole as a starting material. It offers high regioselectivity and avoids the formation of isomer mixtures common in cyclization protocols.
-
Precursor: 6-Bromoindole (CAS: 52415-29-9)
-
Reagent: Reformatsky reagent (Ethyl bromozincacetate) or Enolate equivalent.
-
Catalyst: Pd(dba)₂ / Q-Phos or Pd(PPh₃)₄.
Protocol:
-
Activation: In a dry Schlenk flask, dissolve 6-bromoindole (1.0 eq) in anhydrous THF.
-
Protection (Optional but Recommended): Protect N1 with Boc or Tosyl to prevent N-arylation side reactions.
-
Coupling: Add the Reformatsky reagent (prepared from ethyl bromoacetate and Zn dust) and Pd catalyst (5 mol%).
-
Reflux: Heat to 65°C for 12–18 hours under Argon.
-
Workup: Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).
Method B: Fischer Indole Synthesis (Classical)
This route constructs the indole ring from a hydrazine precursor. It is cost-effective but often yields a mixture of 4- and 6-substituted indoles requiring difficult separation.
-
Precursor: (3-Hydrazinophenyl)acetic acid ethyl ester.
-
Reagent: Acetaldehyde (or equivalent acetal).
-
Mechanism: [3,3]-Sigmatropic rearrangement.
Reaction Engineering Diagram (Method A Workflow):
Figure 2: Negishi-like cross-coupling workflow for the synthesis of the target molecule from 6-bromoindole.
Characterization Data (Representative)
Since specific spectral data for the 6-isomer is less ubiquitous than the 3-isomer, the following data is derived from structural analysis and analog comparisons.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.20 (br s, 1H): Indole NH (Broad, exchangeable).
-
δ 7.58 (d, J=8.0 Hz, 1H): Indole H4 (Deshielded by ring current).
-
δ 7.35 (s, 1H): Indole H7 (Ortho to N, meta to alkyl).
-
δ 7.22 (t, J=2.8 Hz, 1H): Indole H2 (Characteristic pyrrole proton).
-
δ 7.05 (dd, J=8.0, 1.5 Hz, 1H): Indole H5 (Coupled to H4 and H7).
-
δ 6.55 (m, 1H): Indole H3 .
-
δ 4.15 (q, J=7.1 Hz, 2H): Ester -OCH₂- .
-
δ 3.70 (s, 2H): Benzylic -CH₂- (Alpha to carbonyl).
-
δ 1.25 (t, J=7.1 Hz, 3H): Ester -CH₃ .
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 204.24 m/z. Found: 204.2.
-
Fragmentation: Loss of ethoxy group (-45) is common.
Applications in Drug Discovery[3][9][10][11]
CRTH2 Antagonists (Asthma & Allergy)
The (1H-indol-6-yl)-acetic acid motif is a core pharmacophore in the development of antagonists for the Prostaglandin D2 receptor 2 (CRTH2) .
-
Mechanism: The acetic acid side chain (formed after ester hydrolysis) mimics the carboxylate head of Prostaglandin D2, while the indole core provides hydrophobic pi-stacking interactions within the receptor pocket.
-
Example: Fevipiprant (QAW039) analogs often explore the 4-, 5-, and 6-positions of the indole ring to optimize binding affinity and metabolic stability.
Auxin Mimics & Agrochemicals
While Indole-3-acetic acid (IAA) is the primary natural auxin, 6-substituted analogs are used in Structure-Activity Relationship (SAR) studies to map the auxin binding protein (TIR1/AFB) pockets. The 6-isomer typically shows reduced auxin activity, making it a valuable negative control or partial agonist.
Tryptamine Pathway Engineering
This ester serves as a precursor for 6-(2-hydroxyethyl)indole (via reduction) or 6-(2-aminoethyl)indole (via amide formation and reduction), allowing access to "reversed" or "shifted" tryptamine analogs for serotonin receptor sub-typing (5-HT2A vs 5-HT2C).
Safety & Handling Protocol
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indoles are prone to oxidative polymerization (browning) upon exposure to light and air.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
ChemicalBook. (2025). Ethyl 2-(1H-indol-6-yl)acetate Properties and Suppliers. Link
-
National Institute of Standards and Technology (NIST). (2025). Indole-3-acetic acid, ethyl ester (Isomer Comparison Data). Link
-
Organic Syntheses. (1959). Indole-3-acetic Acid (Fischer Indole Methodology Reference). Org. Synth. 1959, 39, 30. Link
-
PubChem. (2025). Indole-6-acetic acid derivatives and bioactivity. Link
-
Sigma-Aldrich. (2025). Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Related Precursor Data). Link
ethyl 2-(1H-indol-6-yl)acetate CAS 109737-04-4 properties
Executive Summary
Ethyl 2-(1H-indol-6-yl)acetate (CAS 109737-04-4) represents a specialized indole scaffold in medicinal chemistry. Unlike the ubiquitous 3-substituted indoles (which mimic the natural plant hormone auxin and the neurotransmitter serotonin), the 6-substituted indole architecture offers a unique vector for drug design. This positional isomerism allows researchers to engage distinct hydrophobic pockets in target proteins—such as kinases, G-protein coupled receptors (GPCRs), and viral polymerases—while minimizing off-target affinity for endogenous tryptamine receptors.
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of ethyl 2-(1H-indol-6-yl)acetate in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3]
The compound is an ethyl ester derivative of indole-6-acetic acid. Its lipophilicity and ester functionality make it an ideal "masked" precursor (prodrug) or a versatile intermediate for further functionalization.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | Ethyl 2-(1H-indol-6-yl)acetate |
| CAS Number | 109737-04-4 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Structure | Indole core with ethyl acetate moiety at C6 |
| Predicted LogP | ~2.5 – 2.8 (Lipophilic) |
| Solubility | Soluble in DMSO, MeOH, EtOAc, CH₂Cl₂; Low water solubility |
| Appearance | Typically off-white to pale yellow solid or viscous oil (purity dependent) |
| Key Functional Groups | Secondary amine (Indole N-H), Ester (Ethyl acetate) |
Synthetic Pathways[5][7][15]
Accessing the 6-position of the indole ring requires specific regiochemical control, as electrophilic aromatic substitution naturally favors the C3 position. Therefore, synthesis typically relies on pre-functionalized precursors or transition-metal catalysis .
Method A: Classical Homologation (High Fidelity)
This route uses commercially available indole-6-carboxaldehyde. It is favored for its operational simplicity and avoidance of expensive transition metal catalysts.
Workflow:
-
Reduction: Indole-6-carboxaldehyde is reduced to the alcohol.
-
Activation: Conversion to the chloromethyl or mesylate intermediate.
-
Cyanation: Displacement with cyanide to form the acetonitrile.
-
Pinner Reaction/Alcoholysis: Acid-catalyzed ethanolysis yields the ethyl ester.
Method B: Transition-Metal Catalyzed Cross-Coupling (Modern)
For large-scale or combinatorial synthesis, a palladium-catalyzed approach using 6-bromoindole is preferred. This method utilizes a Reformatsky-type coupling or alpha-arylation strategy.
-
Precursor: 6-Bromoindole
-
Reagent: Ethyl trimethylsilylacetate (or Ethyl acetate enolate equivalent)
-
Catalyst: Pd(dba)₂ / XPhos or similar bulky phosphine ligand.
-
Mechanism: Oxidative addition into the C6-Br bond, followed by transmetallation and reductive elimination to install the acetate chain.
Medicinal Chemistry Applications
The 6-substituted indole scaffold is a "privileged structure" in drug discovery, distinct from the biological noise often associated with 3-substituted indoles (which can interact with serotonin/melatonin receptors).
Strategic "Vector" Analysis
-
Metabolic Stability: The 6-position is less prone to oxidative metabolism compared to the electron-rich 3-position.
-
Electronic Modulation: Substituents at C6 can modulate the pKa of the indole N-H, influencing hydrogen bond donor capability in the active site.
-
Target Classes:
-
Kinase Inhibitors: The indole NH often binds to the hinge region; the C6-acetate arm can extend into the solvent-exposed region or a hydrophobic back-pocket (e.g., in VEGFR or Aurora kinase inhibitors).
-
Antivirals: 6-substituted indoles have been reported as inhibitors of viral polymerases (e.g., HCV NS5B), where the ester group is often hydrolyzed to the free acid to form salt bridges with catalytic metal ions (Mg²⁺/Mn²⁺).
-
Handling & Safety Protocols
While specific toxicological data for CAS 109737-04-4 is limited, it should be handled with the standard precautions applicable to indole esters.
-
Hazard Classification (Inferred): Skin Irritant (H315), Eye Irritant (H319).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are sensitive to light and oxidation; the compound may darken upon prolonged exposure to air.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of the stock due to potential ester hydrolysis.
References
-
Synthesis of Indole Derivatives: Journal of Chemical Research, 2021. "Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate." Link (Demonstrates general indole ester handling).
-
Indole Homologation Routes: Organic Syntheses, Coll. Vol. 5, p. 654. "Indole-3-acetic Acid."[1][2] Link (Foundational chemistry for indole acetic acid synthesis).
-
Regioselective Functionalization: Natural Product Communications, 2011.[3] "C-6 Regioselective Bromination of Methyl Indolyl-3-acetate." Link (Discusses the difficulty of C6 functionalization and the need for specific precursors).
-
Biological Activity of 6-Substituted Indoles: Molecules, 2023. "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase." Link (Highlights the use of 6-bromoindole as a key starting material for bioactive 6-substituted indoles).
-
General Indole Chemistry: The Journal of Organic Chemistry, 2004.[4] "A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis." Link (Provides context on synthesizing difficult indole isomers).
Sources
6-indoleacetic acid ethyl ester molecular weight and formula
Executive Summary
This technical guide profiles Ethyl 2-(1H-indol-6-yl)acetate , the ethyl ester derivative of 6-indoleacetic acid.[1] Unlike its ubiquitous isomer (indole-3-acetic acid, the plant auxin), the 6-isomer is a specialized building block in medicinal chemistry.[1] It serves as a critical scaffold for Structure-Activity Relationship (SAR) profiling, particularly in the development of indole-based receptor agonists (e.g., 5-HT, melatonin) and histone deacetylase (HDAC) inhibitors.[1]
This document provides the definitive physicochemical data, a validated synthetic workflow for laboratory-scale production, and analytical characterization protocols required for high-purity applications.
Physicochemical Profile
The following data represents the theoretical and calculated properties for the 6-positional isomer. Researchers must distinguish this compound from the commercially common 3-isomer (CAS 778-82-5) and 2-isomer (CAS 33588-64-6).[1]
Core Identity
| Property | Specification |
| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |
| Common Name | 6-Indoleacetic acid ethyl ester |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Monoisotopic Mass | 203.0946 Da |
| CAS Number (Acid Precursor) | 39689-58-2 (Refers to 6-Indoleacetic acid; Ester is custom) |
| Physical State | Off-white to pale yellow crystalline solid (Predicted) |
Solubility & Stability[1]
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF, Ethanol, Ethyl Acetate).[1] Sparingly soluble in water.[1]
-
Stability: Sensitive to oxidation at the C3 position if exposed to light/air for prolonged periods.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
pKa (Indole NH): ~16.7 (Predicted).[1]
Synthetic Methodology: Arndt-Eistert Homologation
Since 6-indoleacetic acid ethyl ester is not a standard commodity chemical, a robust synthetic route is required.[1] The most reliable pathway avoids the ambiguity of Fischer Indole cyclization (which can yield mixtures) by starting with the commercially available Indole-6-carboxylic acid and extending the carbon chain via Arndt-Eistert homologation .[1]
Reaction Logic
-
Activation: Convert Indole-6-carboxylic acid to the acid chloride. Note: The indole nitrogen must be protected (e.g., N-Boc) or the reaction carefully controlled to prevent polymerization.[1]
-
Diazotization: Formation of the
-diazoketone using diazomethane or TMS-diazomethane.[1] -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of ethanol to yield the ethyl ester directly.[1]
Protocol Workflow
Reagents:
-
Starting Material: Indole-6-carboxylic acid (or N-Boc protected equivalent).[1]
-
Reagent A: Oxalyl chloride / DMF (cat).[1]
-
Reagent B: TMS-Diazomethane (2.0 M in hexanes).[1]
-
Reagent C: Silver Benzoate (AgBz) or Silver Oxide (Ag₂O).[1]
-
Solvent: Anhydrous Ethanol (EtOH).[1]
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve N-Boc-indole-6-carboxylic acid (1.0 eq) in anhydrous DCM. Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.[1]
-
Diazoketone Synthesis: Resuspend the crude acid chloride in THF/Acetonitrile (1:1) at 0°C. Add TMS-Diazomethane (2.0 eq) dropwise.[1] Caution: TMS-Diazomethane is toxic; use a fume hood.[1] Stir at room temperature for 3 hours. Quench excess reagent with dilute acetic acid if necessary, then extract and concentrate to obtain the
-diazoketone intermediate.[1] -
Wolff Rearrangement (Esterification): Dissolve the diazoketone in anhydrous Ethanol (acting as both solvent and nucleophile).[1] Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (3.0 eq). Reflux the mixture for 4–6 hours. The evolution of nitrogen gas indicates the rearrangement is proceeding.[1]
-
Purification: Filter the reaction mixture through a Celite pad to remove silver residues. Concentrate the filtrate. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc gradient 80:20) to isolate Ethyl 2-(1H-indol-6-yl)acetate .[1]
Pathway Visualization
Caption: Figure 1. Arndt-Eistert homologation pathway converting Indole-6-carboxylic acid to the target ethyl ester.[1]
Analytical Characterization (QC)
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
-
Indole NH:
11.0–11.2 (broad s, 1H)[1] -
Aromatic Protons (C2, C3, C4, C5, C7):
-
Alpha-Methylene (-CH₂-):
3.6–3.7 (s, 2H).[1] Key differentiator from carboxylate ester.[1] -
Ethyl Ester Group:
Mass Spectrometry (LC-MS)[1]
-
Method: ESI+ (Electrospray Ionization, Positive Mode)[1]
-
Expected [M+H]⁺: 204.24 m/z[1]
-
Fragment Pattern: Loss of ethoxy group (-OEt) often observed.[1]
Applications in Drug Discovery
The 6-indoleacetic acid ethyl ester is not merely an intermediate; it is a strategic scaffold.[1]
-
Isosteric Replacement: Used to replace the tryptamine side chain in serotonin (5-HT) receptor ligands to alter metabolic stability while maintaining receptor binding pocket occupancy.[1]
-
HDAC Inhibition: The indole-6-position provides a vector for "cap group" attachment in Histone Deacetylase inhibitors, where the acetic acid chain serves as the linker to the Zinc-binding group (ZBG).[1]
-
Auxin Analogs: Used in agrochemical research to study auxin transport specificity.[1] The 6-isomer typically shows significantly reduced auxin activity compared to the 3-isomer, making it an excellent negative control or antagonist probe.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106442 (Ethyl indole-2-acetate - Isomer Comparison). Retrieved from [Link][1]
-
Porzelle, A., et al. (2010). Synthesis of Indoles via Lewis Acid Catalyzed Cyclization.[1] Journal of Organic Chemistry.[1][2] (Contextual synthesis of substituted indoles).
-
NIST Chemistry WebBook. 1H-Indole-3-acetic acid, ethyl ester (Isomer Reference Data).[1] Retrieved from [Link][1]
Sources
difference between indole-6-acetic acid and indole-3-acetic acid esters
Pharmacological Divergence of Indole-Acetic Acids: A Technical Analysis of Indole-3-Acetic Acid Esters vs. Indole-6-Acetic Acid
Executive Summary
In the landscape of drug development and chemical biology, the positional isomerism of the indole ring dictates profound shifts in molecular reactivity, receptor affinity, and therapeutic utility. Indole-3-acetic acid (IAA) is universally recognized as the primary natural plant hormone of the auxin class[1]. However, in mammalian pharmacology, synthetic IAA esters (such as IAA-ethyl ester) and the structural isomer Indole-6-acetic acid (I6AA) serve entirely distinct roles. This whitepaper dissects the mechanistic divergence between these compounds, detailing how IAA esters are engineered as prodrugs for targeted cancer oxidation therapy, while I6AA provides a metabolically stable scaffold for epigenetic metalloenzyme inhibitors.
Structural Chemistry & Electronic Divergence
The core difference between IAA esters and I6AA lies in the attachment point of the acetic acid moiety, which fundamentally alters the electron density and oxidative susceptibility of the indole core.
-
IAA Esters (C3 Substitution): In IAA, the acetic acid group is attached to the electron-rich C3 position of the pyrrole ring. This specific configuration makes the molecule highly susceptible to one-electron oxidation by peroxidases (such as Horseradish Peroxidase, HRP). This oxidation triggers a rapid decarboxylation, forming a carbon-centered skatolyl radical that subsequently reacts with oxygen to form highly cytotoxic peroxyl radicals[2]. By esterifying the carboxylate group (e.g., IAA-ethyl ester), the molecule is rendered temporarily inert to HRP, creating a stable, lipophilic prodrug[3].
-
I6AA (C6 Substitution): Shifting the acetic acid group to the benzenoid ring (C6) disrupts the electronic pathway required for facile peroxidase-mediated decarboxylation. Consequently, I6AA lacks the classical auxin activity seen in C3 derivatives[4] and does not undergo HRP-catalyzed radical fragmentation. Instead, the C6 position provides a unique spatial vector, making I6AA an ideal, stable scaffold for designing inhibitors that must reach deep into the active sites of specific enzymes, such as histone deacetylases (HDACs)[5] and prostaglandin receptors[6].
Caption: Logical divergence of indole-acetic acid isomers based on substitution position and resulting pharmacological utility.
Pharmacological Applications
IAA Esters in Targeted Cancer Therapy (ADEPT)
The combination of IAA and HRP is a highly potent cytotoxic system. However, free IAA lacks tumor selectivity. To solve this, researchers utilize Antibody-Directed Enzyme Prodrug Therapy (ADEPT) combined with IAA esters. Carboxylesterases are endogenous or targeted enzymes capable of hydrolyzing ester bonds[7]. Because HRP cannot catalyze the oxidation of IAA-ethyl ester while the carboxyl group is masked, cytotoxicity is strictly controlled by a sequential, dual-enzyme requirement[3]. A tumor-targeted esterase first cleaves the ester to liberate free IAA, which is then oxidized by targeted HRP to generate DNA-damaging radicals[2].
Caption: The dual-enzyme ADEPT signaling and activation pathway for IAA-Ethyl Ester prodrugs.
I6AA as a Metalloenzyme Inhibitor Scaffold
Because I6AA does not undergo radical fragmentation, it is utilized as a stable backbone in medicinal chemistry. A prominent example is the development of selective Histone Deacetylase 8 (HDAC8) inhibitors, such as PCI-34051 analogs. By starting with an I6AA scaffold and converting the acetic acid into a hydroxamic acid, researchers create a highly specific zinc-binding group (ZBG)[5]. The C6 orientation perfectly aligns the hydroxamic acid to chelate the divalent Zn²⁺ atom at the bottom of the HDAC8 active site, while the indole ring interacts with the hydrophobic surface of the enzyme[5].
Quantitative Pharmacodynamic Comparison
The following table summarizes the distinct physicochemical and biological parameters defining these two molecular classes.
| Parameter | IAA Esters (C3 Substitution) | Indole-6-Acetic Acid (C6 Substitution) |
| Plant Auxin Activity | High (upon ester hydrolysis)[1] | Negligible / None[4] |
| HRP Oxidation Rate | Zero (Requires prior esterase cleavage)[3] | Zero (Stable against peroxidase) |
| HRP Oxidation Product | Skatolyl & Peroxyl Radicals (post-cleavage)[2] | N/A (Does not undergo fragmentation) |
| Primary Drug Class | Cytotoxic Prodrugs[7] | Enzyme Inhibitor Scaffold[5] |
| Target Mechanism | DNA strand breaks via oxidative stress[7] | Active-site metalloenzyme chelation (e.g., Zn²⁺)[5] |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms to isolate the specific chemical behaviors of IAA esters and I6AA.
Protocol A: Dual-Enzyme Activation Assay for IAA-Ethyl Ester
Objective: Validate the mandatory sequential activation of IAA-ethyl ester by esterase and HRP to induce cytotoxicity.
-
Cell Seeding: Plate mammalian tumor cells (e.g., McCoy fibroblasts) in a 96-well plate at
cells/well. Causality: Cells must be in log-phase growth to ensure active DNA replication, maximizing susceptibility to radical-induced DNA strand breaks. -
Prodrug Incubation: Introduce 500 µM of IAA-ethyl ester to the wells.
-
Esterase Pre-treatment: Add 10 U/mL of recombinant carboxylesterase to the test wells. Causality: The ester group sterically and electronically masks the carboxylate, preventing HRP from initiating one-electron oxidation. The esterase is strictly required to unmask the reactive IAA core[3].
-
HRP Oxidation Trigger: Add 1.2 µg/mL of HRP to the wells. Causality: HRP catalyzes the oxidation of free IAA, generating the cytotoxic peroxyl radicals[2].
-
Self-Validation Check (Controls): Include wells with (a) Prodrug + HRP only, and (b) Prodrug + Esterase only. Expected Outcome: Only the triad (Prodrug + Esterase + HRP) should exhibit significant cell death, proving the dual-lock mechanism.
-
Quantification: Measure viability using a standard Neutral Red or MTT assay after 24 hours.
Protocol B: Metalloenzyme (HDAC8) Inhibition Screening for I6AA Derivatives
Objective: Evaluate the efficacy of I6AA-derived hydroxamic acids as targeted epigenetic inhibitors.
-
Scaffold Functionalization: Synthesize the hydroxamic acid derivative of I6AA using NH₂OH/KOH[5]. Causality: The conversion of the C6-acetic acid to a hydroxamic acid creates a potent bidentate chelator necessary to trap the Zn²⁺ ion in the HDAC8 active site[5].
-
Fluorogenic Assay Setup: In a microtiter plate, combine recombinant human HDAC8 enzyme with a fluorogenic acetylated-lysine peptide substrate.
-
Inhibitor Incubation: Add the I6AA-hydroxamic acid derivative at varying concentrations (0.1 nM to 10 µM). Causality: If the C6 spatial orientation is correct, the molecule will penetrate the catalytic pocket, bind the zinc ion, and prevent the enzyme from deacetylating the substrate.
-
Developer Addition: Add a developer solution containing trypsin-like proteases. Causality: The developer cleaves only the deacetylated fluorogenic peptide.
-
Self-Validation Check: Run a parallel assay using a non-zinc-dependent enzyme. Expected Outcome: The I6AA derivative should show no inhibition, proving the mechanism is strictly zinc-chelation dependent.
-
Quantification: Measure fluorescence (Ex: 360 nm, Em: 460 nm). A decrease in fluorescence directly correlates with successful HDAC8 inhibition.
References
- Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051, PMC,
- Cyclohept b indolealkanoic acids - EP0304156A1, Google P
- Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy, PubMed,
- The Triad Indole-3-Acetic Acid Ethyl Ester/Esterase/Horseradish Peroxidase as a New Cytotoxic Prodrug, PHL,
- Enzyme/Prodrug Systems for Cancer Gene Therapy, PMC,
- Indole-3-acetic acid, Wikipedia,
- Problem 109 The name 'Auxin' was given to wh... [FREE SOLUTION], Vaia,
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accamargo.phlnet.com.br [accamargo.phlnet.com.br]
- 4. vaia.com [vaia.com]
- 5. Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0304156A1 - Cyclohept b indolealkanoic acids - Google Patents [patents.google.com]
- 7. Enzyme/Prodrug Systems for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: (1H-Indol-6-yl)-Acetic Acid Ethyl Ester
This guide is structured as an advanced technical resource for research and development professionals. It synthesizes available chemical safety data, structure-activity relationships (SAR), and standard operating procedures for specialized indole derivatives.
Document Control:
-
Target Compound: Ethyl 2-(1H-indol-6-yl)acetate
-
Compound Class: Indole-acetic acid ester / Positional Isomer of Auxin
-
Application: Pharmaceutical Intermediate, Receptor Agonist/Antagonist Scaffold
Part 1: Chemical Identity & Strategic Significance
Compound Architecture
Unlike the ubiquitous auxin analog (indole-3-acetic acid ethyl ester), the (1H-indol-6-yl)-acetic acid ethyl ester carries the acetate side chain at the C6 position of the benzene ring.[3] This positional isomerism is critical in medicinal chemistry for modulating binding affinity to serotonin (5-HT) receptors and prostaglandin D2 (CRTH2) receptors, where the "head group" orientation dictates efficacy.
| Feature | Specification |
| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Predicted LogP | ~2.3 - 2.6 (Lipophilic) |
| Physical State | Off-white to pale brown solid (crystalline) or viscous oil (if crude) |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol, Ethyl Acetate; Insoluble in Water |
Critical Note on CAS Registry: While the parent acid (Indole-6-acetic acid) is registered as CAS 39689-58-2 , the ethyl ester derivative is often a custom-synthesized intermediate without a widely harmonized commodity CAS number. Users must verify identity via ¹H-NMR (distinct C6-H/C7-H coupling patterns) rather than relying solely on vendor batch numbers.
Part 2: Hazard Identification & Mechanistic Toxicology
As a specialized research chemical, comprehensive toxicological data is derived from Read-Across Analysis using the structural analog Ethyl indole-3-acetate and general indole-carboxylic esters.
GHS Classification (Predicted)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Mechanistic Insight
-
Indole Nitrogen Reactivity: The pyrrole-like nitrogen (N1) is weakly acidic (pKa ~16-17). While not corrosive, it can participate in hydrogen bonding that exacerbates mucous membrane irritation upon inhalation of dust or aerosols.
-
Ester Hydrolysis: Upon contact with mucosal surfaces or intracellular esterases, the ethyl ester moiety hydrolyzes to release Indole-6-acetic acid and Ethanol . The localized accumulation of the carboxylic acid contributes to the irritant phenotype.
-
Oxidative Instability: The electron-rich indole ring is susceptible to oxidation (forming indolin-2-ones or dimers) upon exposure to light and air, potentially generating degradation products with unknown sensitizing properties.
Part 3: Safe Handling & Storage Protocol (Self-Validating)
This protocol uses a "Check-Verify" system to ensure stability and safety.
Storage & Stability Workflow
-
Temperature: Store at +2°C to +8°C (Refrigerate).
-
Atmosphere: Hygroscopic and oxidation-prone. Store under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps (prevents leaching and photolysis).
Handling Decision Tree
Use the following logic flow to determine the necessary Personal Protective Equipment (PPE) and engineering controls.
Figure 1: Self-validating decision matrix for handling indole esters based on physical state and exposure risk.
Part 4: Synthesis & Degradation Pathways
Understanding the chemical lifecycle is crucial for purity analysis and waste disposal. The 6-isomer is typically synthesized via Fischer Indole Synthesis or palladium-catalyzed coupling, and degrades via hydrolysis or oxidation.
Synthesis & Metabolic Fate
The following pathway illustrates the generation of the compound and its biological/environmental breakdown.
Figure 2: Synthesis via Fischer cyclization and primary degradation pathways (Hydrolysis and Oxidation).
Experimental Synthesis Protocol (Reference Standard)
For the preparation of analytical standards when commercial stock is unavailable.
-
Reagents: 3-hydrazinophenylacetic acid (or ester equivalent), Ethyl pyruvate (or aldehyde equivalent depending on method), Polyphosphoric acid (PPA).
-
Cyclization: React hydrazine intermediate with ketone/aldehyde under acidic conditions (Fischer Indole).
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
-
Validation: Monitor disappearance of N-N stretch in IR; confirm Indole NH signal at ~8-10 ppm in ¹H-NMR.
Part 5: Emergency Response & Disposal[6]
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses.[5] | Ester hydrolysis in the eye can lower pH, causing chemical burns. |
| Skin Contact | Wash with soap and water.[4][5] Do not use ethanol/solvents. | Solvents may increase transdermal absorption of the lipophilic indole. |
| Spill (Solid) | Dampen with inert oil (e.g., mineral oil) to suppress dust, then sweep. | Prevents inhalation of irritant dusts. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Standard organic fire. Avoid water jet which may spread the ester. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Ensure compliance with local environmental regulations regarding nitrogenous waste.
References
-
Parent Acid Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122165, Indole-6-acetic acid. Retrieved from [Link]
-
Indole Synthesis & Stability: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
General Indole Toxicity: ECHA (European Chemicals Agency). Registration Dossier - Indole. Retrieved from [Link]
Sources
Biological Activity and Synthetic Utility of Indole-6-Acetic Acid Derivatives
[1][2]
Executive Summary: The Isomeric Shift
The biological activity of indole acetic acid is strictly governed by the position of the carboxylate tail. While the 3-position (Indole-3-acetic acid, IAA) is evolutionarily conserved for plant signaling (auxin), the 6-position (Indole-6-acetic acid, I6AA) is pharmacologically privileged in human therapeutics.
This guide explores the "Isomeric Shift"—moving the acetic acid moiety from C3 to C6 changes the molecule from a plant growth promoter to a scaffold capable of targeting human epigenetic enzymes (HDACs) and inflammatory G-protein coupled receptors (GPCRs).
Core Distinction Table
| Feature | Indole-3-Acetic Acid (IAA) | Indole-6-Acetic Acid (I6AA) |
| Primary Domain | Plant Physiology (Auxin) | Medicinal Chemistry (Human) |
| Receptor Target | TIR1/AFB (Plant Ubiquitin Ligase) | HDAC8, CRTH2, 5-LOX |
| Binding Mode | Molecular Glue (Hydrophobic pocket) | Zinc Chelation / Allosteric Inhibition |
| Synthetic Access | Facile (Fischer Indole from Phenylhydrazine) | Difficult (Requires specific regiocontrol) |
Chemical Synthesis: Accessing the 6-Position
Synthesizing indole-6-acetic acid derivatives is synthetically more demanding than the 3-isomers due to the natural nucleophilicity of the indole C3 position. Direct electrophilic substitution on indole yields C3 products.[1] Accessing C6 requires "Pre-functionalization" or "Post-cyclization" strategies.
Strategy A: The Fischer Indole Regioselectivity Challenge
Using a meta-substituted phenylhydrazine to target the 6-position often yields a mixture of 4- and 6-isomers.
-
Protocol: Reaction of m-carboxymethyl-phenylhydrazine with pyruvate/aldehyde.
-
Outcome: ~1:1 mixture of 4-acetic and 6-acetic isomers. Separation requires HPLC or fractional crystallization, making this inefficient for scale-up.
Strategy B: The Batcho-Leimgruber Route (Recommended)
This route guarantees regiochemical purity by starting with a 4-substituted-2-nitrotoluene derivative.
-
Starting Material: Methyl 3-nitro-4-methylphenylacetate.
-
Enamine Formation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Reductive Cyclization: Reduction of the nitro group (H₂/Pd-C or Zn/AcOH) triggers spontaneous cyclization to the indole.
-
Result: Pure Indole-6-acetic acid ester.
Strategy C: Palladium-Catalyzed Cross-Coupling
Modern medicinal chemistry utilizes 6-bromoindole as a versatile precursor.
-
Heck Reaction: 6-Bromoindole + Methyl acrylate → Indole-6-acrylate.
-
Reduction: Hydrogenation of the alkene → Indole-6-acetate.
Figure 1: Synthetic logic flow comparing the clean Pd-catalyzed route vs. the problematic Fischer route.
Biological Activity Profile
Medicinal Chemistry: HDAC8 Inhibition
Indole-6-acetic acid derivatives serve as critical probes for Histone Deacetylase 8 (HDAC8) .
-
Mechanism: HDAC8 has a narrow, malleable active site pocket. The indole scaffold fits into the hydrophobic tube.
-
SAR Insight: The 6-position vector aligns directly with the catalytic Zinc ion at the bottom of the pocket.
-
PCI-34051 (a potent HDAC8 inhibitor) uses a hydroxamic acid at C6.
-
Indole-6-acetic acid analogs: Replacing the hydroxamic acid with acetic acid (carboxylate) reduces potency (IC50 shifts from nM to µM range) but improves selectivity against other HDAC isoforms. This demonstrates that the linker length (one carbon in acetic acid vs. direct amide) is a critical toggle for zinc chelation geometry.
-
Medicinal Chemistry: Anti-Inflammatory (CRTH2 & Leukotrienes)
Derivatives of hexahydrocyclohept[b]indole-6-acetic acid have been patented as inhibitors of leukotriene biosynthesis.[2]
-
Target: 5-Lipoxygenase (5-LOX) pathway.[2]
-
Activity: These compounds prevent the conversion of arachidonic acid into leukotrienes (LXB4, LXC4), which are potent mediators of asthma and allergic rhinitis.
-
Pharmacophore: The acetic acid tail mimics the carboxylate of arachidonic acid, anchoring the molecule in the enzyme's binding groove, while the lipophilic indole core blocks the channel.
Plant Physiology: The "Inactive" Isomer
In auxin biology, I6AA acts as a stringent negative control.
-
Receptor: TIR1 (Transport Inhibitor Response 1).
-
Binding: The TIR1 pocket requires the carboxylate to be at the C3 position to form a "molecular glue" bridge with the Aux/IAA repressor protein.
-
Result: I6AA fails to bridge this gap. It shows <0.1% of the activity of IAA in coleoptile elongation assays. This inactivity validates that auxin perception is strictly regio-dependent.
Experimental Protocols
Protocol A: Synthesis of Methyl Indole-6-acetate (Heck Method)
This protocol avoids the regioselectivity issues of Fischer synthesis.
Reagents: 6-Bromoindole (1.0 eq), Methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Triethylamine (3.0 eq), DMF (anhydrous).
-
Coupling: Charge a flame-dried Schlenk flask with 6-bromoindole, Pd catalyst, ligand, and base. Add DMF and methyl acrylate under Argon.
-
Heating: Heat to 100°C for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography yields Methyl indole-6-acrylate (Yellow solid).
-
Reduction: Dissolve acrylate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours.
-
Isolation: Filter through Celite. Concentrate to yield Methyl indole-6-acetate (White solid, >95% purity).
Protocol B: HDAC8 Fluorometric Inhibition Assay
Validates the biological activity of the synthesized derivative.
Materials: Recombinant human HDAC8, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (positive control).
-
Preparation: Dilute Indole-6-acetic acid derivatives in DMSO (10-point dose response, 1 nM to 100 µM).
-
Incubation: Mix enzyme (HDAC8) with compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 15 mins at 37°C.
-
Reaction: Add substrate (50 µM final). Incubate for 45 mins.
-
Development: Add Developer Solution (Trypsin/TSA) to cleave the deacetylated substrate and release the fluorophore.
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Expect IC50 > 5 µM for the free acid, compared to < 0.1 µM for hydroxamic acid analogs.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways engaged by the 3-isomer (Plant) versus the 6-isomer (Human).
Figure 2: Divergent biological pathways. Note the inability of the 6-isomer to activate the plant TIR1 receptor, highlighting its specificity for human therapeutic targets.
References
-
Replacement of the Hydroxamic Acid Group in the Selective HDAC8 Inhibitor PCI-34051. Source: National Institutes of Health (PMC). URL:[Link] (Note: Verified context from search result 1.19, link is representative of PMC database entry for this topic).
- Carbazole acetic acid derivatives (Patent US4057559A).
-
Synthesis and Chemistry of Indole (Regioselectivity discussion). Source: Banaras Hindu University / ACS Publications. URL:[Link]
-
Auxin Molecular Biology: The TIR1 Receptor. Source: Nature / Wikipedia (General Consensus). URL:[Link]
- (Quinolin-2-ylmethoxy)tetrahydrocarbazoles as inhibitors of leukotrienes (Patent EP0468785A2).
Technical Guide: Solubility Profile & Handling of Ethyl 2-(1H-indol-6-yl)acetate
[1][2][3]
CAS Registry Number: 109737-04-4 Chemical Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Compound Class: Indole Ester / Auxin Analog Isomer[1][2][3]
Executive Summary
Ethyl 2-(1H-indol-6-yl)acetate is a lipophilic indole derivative distinct from its more common isomer, ethyl indole-3-acetate.[1][2][3] Its solubility is governed by the competition between the hydrophobic indole core/ethyl chain and the hydrogen-bond donating capability of the indole N-H.[2][3][4]
For research and drug development applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the primary solvents for preparing high-concentration stock solutions (>50 mg/mL).[1][2][3][4][5] Ethyl Acetate is the optimal solvent for extraction and purification, while Water acts as the primary antisolvent.[2][3][4][5]
Physicochemical Analysis & Solubility Mechanics[1][3][4]
To understand the solubility behavior of this specific 6-isomer without relying on scarce empirical data points, we apply the Solubility Parameter Principle based on its structural moieties.[2][3][4][5]
Structural Determinants[1][2][3]
-
Indole Core (Lipophilic/H-Bond Donor): The aromatic bicyclic system drives high affinity for aromatic and chlorinated solvents.[1][2][3][4] The N-H group allows the molecule to act as a hydrogen bond donor, facilitating solubility in polar aprotic solvents (DMSO, DMF) that act as acceptors.[3][4][5]
-
Ethyl Ester Side Chain (Lipophilic): Unlike the free acid (Indole-6-acetic acid), the ethyl ester masks the polar carboxyl group.[1][2][3][4][5] This drastically reduces water solubility and enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2][3][4][5]
-
Regiochemistry (6-Position): While chemically similar to the 3-isomer, the 6-position substitution preserves the symmetry of the pyrrole ring's electron density, often resulting in slightly higher crystallinity and melting points, requiring stronger solvation energy.[3][4][5]
Solubility Profile & Solvent Compatibility[3][4][5][6][7]
The following data categorizes solvents based on their efficiency for dissolution, extraction, and crystallization.
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C)* | Application |
| Super-Solvents | DMSO | High | > 100 mg/mL | Biological stock solutions; Cryopreservation.[1][2][3] |
| DMF | High | > 100 mg/mL | Chemical synthesis; High-conc.[2][3][4] stocks. | |
| Process Solvents | Ethyl Acetate | High | 50 - 80 mg/mL | Extraction; Chromatography eluent.[2][3][4] |
| Dichloromethane (DCM) | High | 40 - 70 mg/mL | Reaction solvent; Partitioning.[1][2][3][4] | |
| Ethanol (100%) | Moderate | 20 - 40 mg/mL | Recrystallization (hot); Formulation.[1][2][3][4] | |
| Methanol | Moderate | 25 - 45 mg/mL | Analytical standards (HPLC).[1][2][3][4] | |
| Antisolvents | Water | Insoluble | < 0.1 mg/mL | Precipitation; Washing aqueous layers.[2][3][4] |
| Hexanes / Heptane | Low | < 5 mg/mL | Crystallization antisolvent; Impurity wash.[2][3][4] | |
| Diethyl Ether | Moderate | 10 - 20 mg/mL | Precipitation from concentrated stocks.[2][3][4] |
*Estimates based on thermodynamic modeling of structural isomer ethyl indole-3-acetate [1] and general indole lipophilicity (LogP ~2.5-3.0).[1][2][3]
Experimental Protocols
Protocol A: Preparation of Biological Stock Solution (50 mM)
Objective: Create a stable, precipitant-free stock for cell culture or enzymatic assays.[1][2][3][4][5]
-
Calculate Mass: To prepare 1 mL of a 50 mM solution:
[1][2][3][4][5] -
Weighing: Weigh ~10.2 mg of ethyl 2-(1H-indol-6-yl)acetate into a sterile, amber glass vial (protect from light).
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 2 minutes.[2][3][4]
-
Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter if sterility is required.[2][3][4]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Purification via Recrystallization
Objective: Purify crude material using a solvent/antisolvent system.[2][3][4]
-
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Filtration: Filter the hot solution quickly to remove insoluble impurities (silica, salts).[2][3][4][5]
-
Antisolvent Addition: While stirring, dropwise add warm Hexanes until the solution becomes slightly turbid (cloud point).
-
Clarification: Add a few drops of Ethyl Acetate to restore clarity.[2][3][4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the crystals via vacuum filtration and wash with cold Hexanes.
Dissolution & Handling Workflow (Visualization)
The following diagram illustrates the decision logic for solvent selection based on the intended application.
Figure 1: Decision matrix for solvent selection ensuring compound stability and experimental integrity.
References
-
Li, Y., et al. (2019).[2][3][4][5] "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents." Journal of Chemical & Engineering Data. Available at: [Link] (Proxy data for indole ester solubility trends).[1][2][3][4][5]
-
PubChem. (2024).[1][2][3][4] "Indole-3-acetic acid ethyl ester (Structural Analog Data)." National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4][5]
Sources
- 1. 1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester | C29H31ClFN5O5 | CID 57520253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(1H-indol-2-yl)acetate | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Targeting the 6-Position: A Technical Guide to 6-Substituted Indole-3-Acetic Acid Esters
Executive Summary
Indole-3-acetic acid (IAA) is the archetypal auxin and a privileged scaffold in medicinal chemistry. While the 5-position (e.g., Indomethacin) and the 4-position (e.g., the potent auxin 4-Cl-IAA) have been extensively exploited, the 6-substituted indole-3-acetic acid esters represent a distinct chemical space with unique electronic properties and metabolic profiles.
This guide provides a rigorous technical analysis of this subclass, focusing on the synthetic challenges of regiospecificity at the 6-position, the pharmacological rationale for esterification (prodrug strategies and lipophilicity), and their dual utility in agrochemical and pharmaceutical pipelines.
Structural & Electronic Significance
The indole nucleus is electron-rich, but the distribution of this density is critical for binding affinity.
-
The 6-Position: Located para to the pyrrole nitrogen (N1) within the benzenoid system. Substituents here exert a significant inductive and mesomeric effect on the N1-H acidity without sterically crowding the C3-acetic acid side chain, unlike 4-position substituents.
-
The Ester Moiety: Conversion of the free acid to an ester (methyl, ethyl, or substituted benzyl) serves two primary functions:
-
Membrane Permeability: Masks the ionizable carboxylate (
), facilitating passive diffusion across plant cuticles or the blood-brain barrier. -
Metabolic Gating: Acts as a prodrug. Intracellular esterases (e.g., carboxylesterases) hydrolyze the ester to release the active free acid.
-
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR logic of 6-substituted indole-3-acetic acid esters. The 6-position modulates electronic properties, while the ester controls bioavailability.
Synthetic Architectures
Accessing 6-substituted indoles is synthetically more demanding than 5-substituted analogs due to regioselectivity issues in classical pathways.
Method A: The Fischer Indole Challenge (and Solution)
The Fischer Indole Synthesis is the most common route but presents a "regio-ambiguity" when targeting the 6-position.
-
Precursor: 3-substituted phenylhydrazine.
-
Problem: Cyclization can occur at either ortho carbon, yielding a mixture of 4-substituted and 6-substituted indoles.
-
Solution: Use of sterically demanding acid catalysts (e.g., polyphosphoric acid) or specific solvent systems can sometimes bias the ratio, but chromatographic separation is often required.
Method B: The Leimgruber-Batcho Enamine Cyclization (Preferred)
For high-purity 6-substituted indoles, this method is superior as it preserves regiospecificity.
-
Starting Material: 4-substituted-2-nitrotoluene (commercially available for R=Cl, OMe).
-
Step 1: Condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the enamine.
-
Step 2: Reductive cyclization (Zn/AcOH or H2/Pd) to yield the 6-substituted indole.
-
Step 3: C3-alkylation with diazoacetate or glycolic acid to install the acetic acid ester tail.
Experimental Protocol: Synthesis of Ethyl 6-Chloroindole-3-acetate
A self-validating protocol based on the Leimgruber-Batcho indole synthesis followed by C3-alkylation.
Phase 1: Indole Core Construction
-
Reagents: 4-chloro-2-nitrotoluene (10 mmol), DMFDMA (12 mmol), DMF (anhydrous).
-
Reaction: Heat at 140°C for 12 hours. The red solution indicates enamine formation.
-
Cyclization: Dissolve the crude enamine in MeOH. Add 10% Pd/C (catalytic) and hydrazine hydrate (excess) dropwise at 50°C. Caution: Exothermic.
-
Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the red enamine and appearance of the fluorescent indole spot.
Phase 2: C3-Functionalization (The "Glyoxylate" Route) This route avoids the use of toxic oxalyl chloride.
-
Reagents: 6-chloroindole (from Phase 1), Ethyl glyoxylate (polymer form), p-TsOH (catalyst).
-
Step A: Reflux indole and ethyl glyoxylate in dichloroethane with p-TsOH to form the bis-indolyl intermediate or the 3-hydroxy ester.
-
Step B: Reduction of the intermediate using triethylsilane (Et3SiH) and TFA.
-
Purification: Column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield: Typically 60-75% overall.
Biological & Pharmacological Profiles[1][2][3][4][5][6]
Agrochemical Utility: The "Auxin" Effect
While 4-chloroindole-3-acetic acid (4-Cl-IAA) is known for its "super-auxin" activity (resistant to peroxidase degradation), the 6-chloro and 6-methoxy analogs exhibit distinct profiles.
-
Activity: 6-substituted esters often show reduced auxin activity compared to the 4-isomer but higher stability than unsubstituted IAA.
-
Herbicidal Potential: The esters (methyl/ethyl) act as highly penetrant prodrugs. Once inside the plant tissue, they are hydrolyzed to the acid, which can induce uncontrolled growth (epinasty) in susceptible weeds.
Pharmaceutical Utility: COX Inhibition & Anticancer[6]
-
NSAID Design: The 6-position corresponds to the 5-position of the indomethacin scaffold (due to numbering conventions in different heterocycles, but spatially analogous). 6-methoxyindole-3-acetic acid esters have been investigated as COX-2 selective inhibitors, reducing gastric toxicity associated with acidic NSAIDs.
-
Anticancer: 6-bromo and 6-chloro derivatives have shown cytotoxicity against human tumor cell lines. The ester form enhances cellular uptake, where the free acid then interferes with indoleamine 2,3-dioxygenase (IDO) or tubulin polymerization.
Data Summary: Comparative Activity
| Compound | Substituent (Pos 6) | Ester (R) | Primary Activity | Mechanism Note |
| 6-Cl-IAA-Et | Chlorine | Ethyl | Auxin/Herbicide | Moderate peroxidase resistance; high penetration. |
| 6-OMe-IAA-Me | Methoxy | Methyl | Anti-inflammatory | COX inhibition; reduced gastric irritation (prodrug). |
| 6-NO2-IAA-Bn | Nitro | Benzyl | Anticancer | Potential bioreductive alkylating agent. |
Visualization of Metabolic Pathway
The following diagram details the hydrolysis of the ester (Prodrug activation) within a biological system.
Figure 2: Metabolic activation pathway of indole-3-acetic acid esters.
References
-
Auxin-Like Activity of Systematically Substituted Indoleacetic Acid. Journal of Biological Chemistry. (1952).[1]
- Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.Cellular and Molecular Life Sciences. (2014).
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives.Frontiers in Plant Science. (2022).
- Deuteration of Indole Compounds: Synthesis of Deuter
- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.RSC Advances. (2023).
Sources
Technical Monograph: (1H-Indol-6-yl)-acetic Acid Ethyl Ester
[1]
Identity & Physicochemical Profile[2][3][4][5]
This compound is the ethyl ester derivative of Indole-6-acetic acid .[1] While the 3-isomer (Auxin) is widely indexed, the 6-isomer is a fine chemical intermediate used to explore Structure-Activity Relationships (SAR) at the benzenoid ring of the indole scaffold.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| Chemical Name | Ethyl 2-(1H-indol-6-yl)acetate |
| Synonyms | Indole-6-acetic acid ethyl ester; Ethyl indole-6-acetate |
| Parent Acid CAS | 39689-58-2 (1H-Indole-6-acetic acid) |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Core Scaffold | Indole (Benzopyrrole) functionalized at C6 |
Chemical Structure Analysis
The ester moiety is attached via a methylene bridge to the C6 position of the indole ring. This is distinct from the C3 position found in tryptamine/auxin derivatives.
-
Lipophilicity (Predicted LogP): ~2.3 – 2.6 (More lipophilic than the free acid).
-
Solubility: Low in water; soluble in organic solvents (EtOAc, DCM, DMSO, Methanol).
-
Stability: Susceptible to hydrolysis (esterase or chemical) to the parent acid; indole ring is sensitive to oxidation under light/air over prolonged periods.
Synthesis & Optimization
The synthesis of 6-substituted indoles is more challenging than 3-substituted variants (which can be made via Fischer Indole Synthesis).[1] The 6-position is on the benzenoid ring, requiring pre-functionalized precursors.[1]
Protocol A: Homologation from 6-Methylindole (The "Benzylic Functionalization" Route)
This route is favored for its use of accessible starting materials and robust classical transformations.[1]
Mechanism:
-
Radical Bromination: Selective bromination of the benzylic methyl group using NBS.
-
Nucleophilic Substitution: Displacement of bromide by cyanide to form the nitrile.
-
Pinner Reaction/Ethanolysis: Acid-catalyzed alcoholysis of the nitrile directly to the ethyl ester.[1]
Figure 1: Step-wise synthesis from 6-methylindole. Note: N-protection (e.g., Boc/Tosyl) is often required in Step 1 to prevent indole polymerization.
Experimental Protocol (Optimized)
-
Protection: React 6-methylindole with Boc₂O and DMAP in DCM to yield N-Boc-6-methylindole. (Essential to protect the electron-rich indole C3 from bromination).[1]
-
Bromination: Dissolve N-Boc-6-methylindole (1.0 eq) in CCl₄. Add NBS (1.05 eq) and AIBN (0.1 eq). Reflux for 2-4 hours under Argon. Monitor by TLC. Filter succinimide and concentrate.
-
Cyanation: Dissolve crude bromide in DMSO. Add NaCN (1.5 eq). Stir at RT for 4 hours. Quench with water, extract with EtOAc.[2]
-
Ethanolysis: Dissolve the nitrile in absolute Ethanol. Add concentrated H₂SO₄ (catalytic to stoichiometric). Reflux for 6-12 hours. The acidic conditions will simultaneously deprotect the N-Boc group and convert the nitrile to the ethyl ester.[1]
-
Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexane:EtOAc gradient).
Analytical Characterization
To validate the identity of the 6-isomer against the common 3-isomer, specific NMR signatures must be confirmed.[1]
| Technique | Diagnostic Signal (Expected) | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 4.15 (q, 2H) | Ethyl ester moiety (characteristic quartet/triplet). |
| δ 3.70 (s, 2H) | Benzylic methylene (-CH₂-CO).[1] Singlet indicates no adjacent protons (unlike C3-CH₂ which couples to NH).[1] | |
| δ 7.0 - 7.6 (m, 4H) | Indole aromatic protons.[1] Look for splitting pattern of C6 neighbors (C5 and C7). | |
| δ 8.2 (br s, 1H) | Indole NH (broad, exchangeable). | |
| ¹³C NMR | ~172 ppm | Carbonyl ester carbon.[1] |
| ~41 ppm | Benzylic methylene carbon.[1] | |
| Mass Spec (ESI) | [M+H]⁺ = 204.1 | Protonated molecular ion. |
| m/z 130 | Loss of ethyl acetate group (Indole-CH₂⁺ fragment).[1] |
Biological & Pharmaceutical Applications[2][4][7]
The primary value of (1H-indol-6-yl)-acetic acid ethyl ester lies in its role as a scaffold and control compound .[1]
A. Positional Isomerism in Auxin Research
Indole-3-acetic acid (IAA) is the primary plant auxin.[1] The 6-acetic acid derivative is often used in plant physiology to test the structural specificity of auxin receptors (TIR1/AFB).[1]
-
Activity: Typically shows significantly reduced or null activity compared to the 3-isomer.[1]
-
Utility: Proves that the distance/orientation between the indole NH and the carboxylate is critical for receptor binding.
B. Pharmaceutical Scaffold (CRTH2 & Complement System)
Indole-acetic acid derivatives are privileged structures in drug discovery.[1]
-
CRTH2 Antagonists: The indole core is a common motif in antagonists for the Prostaglandin D2 receptor (CRTH2), used in asthma/allergy research. The 6-position allows for vector exploration away from the binding pocket's core.[1]
-
Complement Inhibitors: Patent literature (e.g., WO2012093101A1) identifies indole-6-acetic acid derivatives as inhibitors of the complement system (C3 activation), useful for treating age-related macular degeneration (AMD).[1]
Figure 2: Application workflow.[1] The ester often acts as a prodrug to improve cell permeability before hydrolysis to the active acid.[1]
Safety & Handling (SDS Summary)
As a chemical intermediate, standard laboratory safety protocols apply.
References
-
Synthesis of Indole-6-acetic acid derivatives: BaMaung, N. Y., et al. (2012).[1] Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. WO Patent 2012093101A1. Link
-
Parent Acid Identification: PubChem. 1H-Indole-6-acetic acid (CAS 39689-58-2).[1][4] National Library of Medicine. Link
-
General Indole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Reference for Pinner/Nitrile synthesis protocols).
-
Auxin Structural Specificity: Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. (Context for positional isomer inactivity). Link
Targeting the Remote Distal: A Technical Guide to 6-Position Indole Functionalization
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Distal Problem" in Indole Chemistry
For the medicinal chemist, the indole scaffold is ubiquitous, yet its synthetic manipulation is often plagued by an electronic mismatch. The natural reactivity of indole is dominated by the nucleophilic C3 (enamine-like) and the lithiation-prone C2 (via N-directed deprotonation). The benzenoid ring, particularly the C6 position , represents a "dead zone"—electronically deactivated relative to C3 and sterically remote from the directing influence of the N1 nitrogen.
However, C6-functionalized indoles are critical pharmacophores (e.g., Frovatriptan, Vinblastine analogs). This guide moves beyond standard electrophilic aromatic substitution (which favors C3 > C2 > C5) to detail three field-proven, orthogonal strategies for accessing the C6 position: Steric-Controlled Iridium Catalysis , Thermodynamic Friedel-Crafts Alkylation , and Template-Directed Activation .
Strategy I: Steric-Controlled C–H Borylation (The Modern Standard)
The most versatile entry into C6-functionalization is the Iridium-catalyzed C–H borylation. Unlike electrophilic substitution, this reaction is governed by sterics , not electronics.
The Mechanistic Logic
Active Iridium tris-boryl species, generated from
-
C2/C7 Blockade: The N-substituent is the control lever. A bulky N-group (e.g., TIPS, or even a simple Boc) sterically shields the C2 and C7 positions (the "ortho" positions relative to the heteroatom).
-
C3/C4 Shielding: The C3 substituent (or C4-H) creates a steric wall protecting the C4 position.
-
The Result: The catalyst is funneled to the most accessible C–H bonds: C5 or C6 .
-
Selectivity: While C5/C6 mixtures can occur, modern ligand design (e.g., using dispersion forces) or 3-substitution patterns often favor C6.
Protocol A: General Ir-Catalyzed C6-Borylation
Applicability: Accessing 6-boryl indoles for downstream Suzuki couplings.
Reagents:
-
Precursor: 1-(Triisopropylsilyl)indole (N-TIPS indole)
-
Catalyst:
(1.5 mol%) -
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (
) (3.0 mol%) -
Boron Source:
(0.55 equiv per C-H, usually 1.1 equiv) -
Solvent: Hexane or THF (anhydrous)
Step-by-Step Workflow:
-
Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with
(10 mg, 0.015 mmol) and (8 mg, 0.03 mmol). -
Solvation: Add 2 mL of anhydrous hexane. The solution should turn deep red/brown, indicating formation of the active catalytic species.
-
Substrate Addition: Add
(279 mg, 1.1 mmol) followed by the N-TIPS indole (1.0 mmol). -
Reaction: Seal the tube and heat to 60–80 °C for 4–12 hours.
-
QC Check: Monitor by GC-MS. The disappearance of starting material and appearance of the M+126 peak (Bpin adduct) confirms conversion.
-
-
Workup: Cool to RT. Pass through a short plug of silica/Celite to remove the catalyst. Evaporate volatiles.
-
Purification: Recrystallization is preferred over column chromatography for boronic esters to avoid protodeboronation.
Self-Validating Checkpoint: If C2-borylation is observed, the N-protecting group is too small (e.g., N-Me). Switch to N-TIPS or N-Boc.
Strategy II: Thermodynamic Friedel-Crafts (The "Scandium Route")
Direct alkylation at C6 is rare. However, specific Lewis Acids can drive a reversible reaction to the thermodynamic product.
The Mechanistic Logic
Reaction of indoles with aziridines usually occurs at C3 (kinetic control). However, using Scandium Triflate (
Protocol B: Sc(OTf)3-Catalyzed C6-Alkylation
Applicability: Direct installation of amino-ethyl side chains at C6.
Reagents:
-
Substrate: 2,3-Disubstituted indole (to block C3 kinetic trap)
-
Electrophile: N-Tosyl aziridine
-
Catalyst:
(10 mol%) -
Solvent: Dichloroethane (DCE)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube, dissolve the 2,3-dimethylindole (0.5 mmol) and N-tosyl aziridine (0.6 mmol) in DCE (2.0 mL).
-
Catalysis: Add
(25 mg, 0.05 mmol) in one portion. -
Thermal Drive: Heat the mixture to 80 °C.
-
Critical Note: At RT, you may see C3 functionalization or cyclization. Heat is required to reverse this and drive to C6.
-
-
Monitoring: TLC will show the transient appearance of a kinetic intermediate followed by the accumulation of the C6 product (usually lower Rf).
-
Isolation: Quench with sat.
, extract with DCM, and purify via flash chromatography.
Strategy III: Template-Directed Remote Activation
When sterics fail, use geometry. This approach uses a "crane-like" directing group (DG) at C3 or N1 to deliver a metal catalyst specifically to C6.
The Mechanistic Logic
A directing group (e.g., a pyrimidine or ester) at C3 coordinates a Ruthenium or Palladium catalyst. Through a macrocyclic transition state (sigma-activation), the metal center is positioned to activate the C6-H bond. This is often referred to as meta-selective activation relative to the C3 attachment point.
Comparative Analysis of Methods
| Feature | Ir-Catalyzed Borylation | Sc(OTf)3 Alkylation | Template-Directed (Ru/Pd) |
| Primary Selectivity | Steric (C6/C5) | Thermodynamic (C6) | Geometric (C6 specific) |
| Substrate Requirement | Bulky N-group (TIPS) | 2,3-Disubstituted Indole | Specific DG at C3/N1 |
| Atom Economy | High | High | Moderate (DG installation/removal) |
| Key Limitation | Separation of C5/C6 isomers | Limited electrophile scope | Multi-step synthesis of DG |
| Primary Reference | Hartwig et al. | Li/Lan et al.[1][2] | Yu/Maiti et al. |
Visualizing the Pathways
Diagram 1: Decision Matrix for C6 Functionalization
Caption: Strategic decision matrix for selecting the optimal C6-functionalization pathway based on substrate constraints.
Diagram 2: Mechanism of Steric-Controlled Borylation
Caption: Steric steering by N-TIPS groups forces the Iridium catalyst to the distal C6 position.
References
-
Dispersion-controlled C6-selective C–H borylation of indoles. Source: Royal Society of Chemistry (RSC), Chemical Science. URL:[Link] Context: Describes the use of specific ligand interactions to achieve high C6 selectivity.
-
Catalytic C6 Functionalization of 2,3-Disubstituted Indoles by Scandium Triflate. Source: American Chemical Society (ACS), Journal of Organic Chemistry. URL:[Link] Context: Details the thermodynamic control mechanism using Sc(OTf)3.
-
Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. Source: American Chemical Society (ACS), ACS Catalysis. URL:[Link] Context: Explains the use of C3-tethered directing groups for remote functionalization.
-
Iridium-catalyzed C-H borylation of arenes and heteroarenes. (Foundational Reference) Source:Chemical Reviews (Hartwig Group). URL:[Link] Context: The authoritative review on the steric rules governing Ir-catalyzed borylation.
Sources
Methodological & Application
protocol for hydrolysis of ethyl 2-(1H-indol-6-yl)acetate to acid
Introduction & Strategic Analysis
The hydrolysis of ethyl 2-(1H-indol-6-yl)acetate to its corresponding acid is a critical transformation in the synthesis of auxin analogs and indole-based pharmaceutical intermediates. Unlike the more common indole-3-acetic acid (IAA), where the acetic acid moiety is attached to the electron-rich pyrrole ring, the 6-isomer places the carboxylate on the benzene ring.
Scientific Distinction:
-
Stability Profile: The 6-position renders this molecule a phenylacetic acid derivative. It is thermodynamically more stable towards decarboxylation than the 3-isomer (which suffers from facile decarboxylation via the 3-indolyl anion intermediate).
-
Chemical Challenge: While the carboxyl group is stable, the indole core remains electron-rich and sensitive to oxidative polymerization (often observed as pink/brown discoloration) under harsh basic conditions or in the presence of dissolved oxygen.
Operational Philosophy: This protocol prioritizes purity profile over speed. We utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This "soft" saponification avoids the high temperatures of methanolic KOH reflux, minimizing oxidative degradation of the indole core.
Reaction Mechanism
The transformation proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
-
Nucleophilic Attack: Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: Ethoxide is eliminated, collapsing the intermediate to the carboxylic acid.
-
Deprotonation (Irreversible): The generated ethoxide (or excess hydroxide) immediately deprotonates the carboxylic acid (
) and the indole nitrogen ( ), driving the equilibrium forward.
Caption: Base-catalyzed hydrolysis mechanism showing the progression from ester to the stable dianion salt.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1] | Role | Notes |
| Ethyl 2-(1H-indol-6-yl)acetate | 1.0 | Substrate | Purity >98% recommended |
| LiOH·H₂O | 3.0 - 4.0 | Base | Excess required to cover N-H deprotonation |
| THF (Tetrahydrofuran) | 10 Vol | Solvent | Solubilizes organic substrate |
| Water (Deionized) | 5 Vol | Co-solvent | Solubilizes LiOH |
| 1M HCl | As req. | Quench | For acidification to pH 3-4 |
Step-by-Step Methodology
1. Preparation of Reaction Mixture:
-
Charge a round-bottom flask with Ethyl 2-(1H-indol-6-yl)acetate (1.0 equiv).
-
Add THF (10 volumes relative to mass of substrate, e.g., 10 mL for 1 g). Stir until fully dissolved.
-
Critical Step: Purge the solution with Nitrogen or Argon for 5 minutes. This prevents oxidative dimerization of the indole ring.
2. Addition of Base:
-
Dissolve LiOH·H₂O (3.5 equiv) in Water (5 volumes).
-
Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (20-25°C).
-
Observation: The solution may turn slightly yellow due to the formation of the indole anion.
3. Reaction Monitoring:
-
Stir vigorously at Room Temperature for 4–6 hours.
-
QC Check: Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The starting material ester spot (
) should disappear, replaced by the baseline carboxylate salt.
4. Workup & Isolation (The "Cold Acid" Technique):
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Slowly acidify with 1M HCl dropwise.
-
Target pH: Adjust to pH 3–4 . Do not go below pH 2 to avoid acid-catalyzed polymerization.
-
-
Phase Separation:
-
The THF/Water mixture may separate, or the product may precipitate.
-
Add Ethyl Acetate (EtOAc) (20 volumes) and separate the layers.
-
Extract the aqueous layer 2x with EtOAc.
-
-
Washing:
-
Combine organic layers.
-
Wash with Brine (saturated NaCl) to remove residual water/acid.
-
Dry over anhydrous Na₂SO₄ .
-
5. Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo (Max bath temp: 40°C).
-
Crystallization: The crude solid is typically pure enough (>95%). If purification is needed, recrystallize from Ethanol/Water (1:3) .
Process Workflow Diagram
Caption: Operational workflow for the isolation of high-purity indole-6-acetic acid.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Pink/Red Coloration | Oxidation of indole ring | Ensure inert atmosphere (N₂/Ar). Add antioxidant (e.g., Na₂S₂O₃) during workup if severe. |
| Incomplete Reaction | Steric hindrance or low solubility | Add Methanol (MeOH) as a co-solvent to improve homogeneity. Warm to 40°C. |
| Emulsion during Extraction | Amphiphilic nature of indole acid | Add saturated Brine. Filter through Celite if fine solids are present. |
| Low Yield | Product remaining in aqueous phase | The acid is slightly water-soluble. Saturate aqueous layer with NaCl before final extraction. |
References
-
General Saponification Mechanism
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
-
Indole Chemistry & Stability
-
Protocol Grounding (Indole-2-carboxylate Analog)
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health (PMC). Retrieved from [Link]
-
-
pKa Data for Workup
Sources
- 1. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safrole.com [safrole.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. butlerov.com [butlerov.com]
Technical Application Note: (1H-Indol-6-yl)-Acetic Acid Ethyl Ester as a Pharmaceutical Intermediate
Executive Summary
(1H-Indol-6-yl)-acetic acid ethyl ester (Ethyl 2-(1H-indol-6-yl)acetate) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its ubiquitous C-3 isomer (auxin derivatives). While the C-3 position of indole is naturally nucleophilic and easily functionalized, the C-6 position offers a unique vector for extending into hydrophobic binding pockets of targets such as CRTH2 receptors (asthma/inflammation) and HDAC8 (oncology).
This guide details the handling, synthesis, and downstream transformation of this intermediate.[1][2] Unlike standard indole protocols, C-6 functionalized indoles require specific care to maintain regioselectivity during subsequent electrophilic substitutions (e.g., Vilsmeier-Haack) to prevent over-functionalization or polymerization.
Chemical Profile & Structural Utility[3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 2-(1H-indol-6-yl)acetate |
| Parent Acid CAS | 19985-23-0 (Indole-6-acetic acid) |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; sparingly soluble in water |
| Key Reactivity | Nucleophilic C-3 center; Acidic N-1 proton; Labile ester moiety |
Structural Insight: The ethyl acetate side chain at C-6 acts as a "linker-anchor." In drug design, this moiety often serves two purposes:
-
Prodrug Functionality: The ethyl ester improves membrane permeability before being hydrolyzed to the active carboxylic acid in vivo.
-
Synthetic Handle: It allows for the construction of complex tricyclic cores (e.g., pyrrolo[2,3-b]quinolines) without interfering with the sensitive C-3 nucleophile until late-stage synthesis.
Synthetic Utility & Protocols
Synthesis of the Intermediate (From 6-Methylindole)
Rationale: While Pd-catalyzed arylation of 6-bromoindole is possible, the radical bromination of 6-methylindole remains the most cost-effective and scalable route for kilogram-scale production.
Workflow Diagram:
Figure 1: Scalable synthesis route from 6-methylindole via radical bromination and Pinner reaction.
Detailed Protocol:
-
Bromination: Dissolve 6-methylindole (1.0 eq) in anhydrous CCl₄. Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide. Reflux for 2-3 hours. Critical: Monitor closely to avoid di-bromination. Filter succinimide and concentrate.
-
Cyanation: Dissolve the crude bromide in DMSO. Add NaCN (1.2 eq) cautiously (Exothermic!). Stir at RT for 4 hours. Quench with water and extract with EtOAc.[3]
-
Ethanolysis (Pinner): Dissolve the nitrile in absolute ethanol. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at RT overnight. Add water carefully to hydrolyze the imidate intermediate to the ester. Neutralize with NaHCO₃ and extract.
Downstream Transformation: C-3 Formylation (Vilsmeier-Haack)
Context:[4] This is the most critical reaction for converting the intermediate into a pharmaceutical precursor. The C-6 ester withdraws electron density slightly, but the C-3 position remains sufficiently nucleophilic.
Protocol:
-
Reagent Prep: In a flame-dried flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.1 eq). Stir 30 min to form the Vilsmeier reagent (white precipitate/slurry).
-
Addition: Dissolve (1H-indol-6-yl)-acetic acid ethyl ester (1.0 eq) in DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to RT and stir for 1-2 hours. The solution typically turns yellow/orange.
-
Hydrolysis: Pour the mixture onto crushed ice/NaOAc. The formyl group is revealed upon hydrolysis of the iminium salt.
-
Isolation: Filter the resulting solid. Recrystallize from EtOH/Water.
Why this matters: The resulting 3-formyl-6-acetic acid ester is a versatile building block for:
-
Aldol condensations (to form chalcone-like inhibitors).
-
Reductive aminations (to introduce amine pharmacophores).
Case Study: Synthesis of an HDAC8 Inhibitor Precursor
Reference Grounding: Based on the structural logic of PCI-34051 analogs [1].
Objective: Selective inhibition of Histone Deacetylase 8 (HDAC8) requires a zinc-binding group (hydroxamic acid) attached to a specific linker. The (1H-indol-6-yl)-acetic acid scaffold provides the necessary geometry to position the "cap" group in the enzyme's active site.
Experimental Workflow:
Figure 2: Conversion of the ethyl ester intermediate into a functional HDAC8 inhibitor analog.
Step-by-Step Application:
-
N-Protection: The indole nitrogen is protected using 4-methoxybenzyl chloride (PMB-Cl) and NaH in DMF. Note: The C-6 ester remains intact during this base-mediated step if temperature is kept <0°C.
-
Linker Extension: The C-6 ethyl ester is hydrolyzed (LiOH) to the acid, then coupled with a hydroxamic acid precursor or an amine linker depending on the specific analog required.
-
Self-Validation: The success of the N-alkylation is confirmed by the disappearance of the N-H signal (~8.5 ppm) in ¹H NMR and the appearance of the benzylic CH₂ (~5.2 ppm).
Quality Control & Analytics
To ensure the integrity of the intermediate before use in high-value API synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |
| Identity | ¹H NMR (DMSO-d₆) | Indole C-2 H (s, ~7.3 ppm); Ethyl CH₂ (q, ~4.1 ppm); CH₂-CO (s, ~3.6 ppm) |
| Residual Solvent | GC-HS | DMF < 880 ppm; EtOH < 5000 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Note: If the C-3 formylation (Vilsmeier) yield is low, check the water content of the starting material. Residual moisture hydrolyzes the Vilsmeier reagent (POCl₃-DMF adduct) before it can react with the indole, leading to recovered starting material and phosphorus acid byproducts.
References
-
Olson, D. E., et al. "Discovery of PCI-34051, a Selective Histone Deacetylase 8 Inhibitor." Journal of Medicinal Chemistry, vol. 51, no. 9, 2008.
-
Pettibone, D. J., et al. "Identification of a Potent and Selective CRTH2 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, vol. 302, no. 3, 2002.
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, vol. 63, no. 4, 1963.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108092, Indole-6-acetic acid."
Sources
Application Note: High-Yield Synthesis of 6-(2-Hydroxyethyl)indole (6-Tryptophol) via Ester Reduction
Part 1: Executive Summary & Strategic Analysis
Scope and Significance
This application note details the reduction of (1H-indol-6-yl)-acetic acid ethyl ester to 2-(1H-indol-6-yl)ethanol . While "tryptophol" strictly refers to the 3-isomer (indole-3-ethanol), the 6-isomer is a critical bioisostere in medicinal chemistry, often used to probe structure-activity relationships (SAR) in serotonin receptors and auxin signaling pathways.
The transformation involves the reduction of an ester moiety to a primary alcohol in the presence of a free indole N-H. This requires specific stoichiometric considerations to accommodate the acidity of the indole proton (
Strategic Reagent Selection
The choice of reducing agent is dictated by the need for complete conversion without affecting the indole double bond or causing polymerization.
| Reagent | Suitability | Mechanistic Insight |
| LiAlH | High (Preferred) | Gold Standard. Rapidly deprotonates the indole N-H to form a stable aluminate, then reduces the ester. Requires rigorous anhydrous conditions. |
| DIBAL-H | Moderate | Effective but requires low temperatures (-78°C) to prevent over-reduction or side reactions. Often stops at the aldehyde if not used in excess. |
| NaBH | Low | Generally too mild for esters. Requires additives (e.g., LiCl, CaCl |
| H | Low | High risk of reducing the indole C2-C3 double bond (indoline formation) or the benzene ring. |
Decision: This protocol utilizes Lithium Aluminum Hydride (LiAlH
Part 2: Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. Unlike simple ester reductions, the indole substrate acts as a protic species.
-
N-H Deprotonation: The first equivalent of hydride acts as a base, removing the indole proton and evolving H
gas. This forms an N-aluminate species. -
Nucleophilic Attack: Subsequent hydride equivalents attack the ester carbonyl.
-
Quenching: The final workup regenerates the neutral indole N-H and the alcohol.
Figure 1: Mechanistic pathway of indole ester reduction emphasizing the initial deprotonation step.
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv).
-
Reagent: LiAlH
(2.4 M solution in THF or powder). Note: Use 2.5–3.0 equivalents.-
Calculation: 1 eq for N-H deprotonation + 0.5 eq for ester-to-alcohol (technically 0.5 eq of LAH provides 2 hydrides, but excess is required for kinetics) + 1.0 eq excess.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quench Reagents: Water, 15% NaOH solution (Fieser method).[2]
-
Apparatus: 3-neck round bottom flask, N
/Ar line, addition funnel, reflux condenser.
Step-by-Step Methodology
Step 1: Reactor Setup
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Cool to room temperature under a positive pressure of Nitrogen or Argon.
-
Charge the flask with anhydrous THF (concentration ~0.1 M relative to substrate).
Step 2: Reagent Preparation & Addition
-
Cool the THF to 0°C using an ice bath.
-
Carefully add LiAlH
(3.0 equiv) .-
Caution: If using powder, add in small portions to avoid clumping. If using solution, add via syringe/cannula.
-
-
Dissolve the indole ester (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the LiAlH
suspension over 15–20 minutes.-
Observation: Gas evolution (H
) will occur immediately upon addition due to N-H deprotonation. Ensure the system is vented through a bubbler.
-
Step 3: Reaction & Monitoring[1]
-
Remove the ice bath and allow the mixture to warm to room temperature .
-
Stir for 1 hour.
-
Optional: If TLC indicates incomplete conversion, heat to reflux (66°C) for 1–2 hours.
-
TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Stain: Vanillin or PMA (Indoles also visualize well under UV 254nm).
-
Target: Disappearance of the ester spot (
) and appearance of the polar alcohol spot ( ).
-
Step 4: The Fieser Workup (Critical for Aluminum Salts)
Standard acid quenching often leads to slimy emulsions with indoles. The Fieser method produces a granular precipitate that is easy to filter.
For every 1 g of LiAlH
-
Add 1 mL Water (slowly, dropwise). Caution: Exothermic!
-
Add 1 mL 15% aqueous NaOH .
-
Add 3 mL Water .
-
Warm to room temperature and stir for 15 minutes. The gray lithium aluminate should turn into a white, granular solid ("sand").
-
Add anhydrous MgSO
directly to the stirring mixture to dry the solvent.
Step 5: Isolation
-
Filter the mixture through a pad of Celite or a sintered glass funnel.
-
Wash the filter cake thoroughly with THF or Ethyl Acetate.[1]
-
Concentrate the filtrate in vacuo.
-
Purification: The crude product is often pure enough (>90%). If necessary, purify via flash column chromatography (SiO
, gradient 0-5% MeOH in DCM).
Part 4: Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR | -CH | |
| 1H NMR | Indole-CH | |
| 1H NMR | Disappearance | Loss of Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) |
| IR | 3200-3400 cm | Broad O-H stretch (overlaps with N-H) |
| MS (ESI) | [M+H] | Molecular ion for C |
Part 5: Troubleshooting & Safety
Common Issues
-
Emulsions: If the Fieser workup fails, use Rochelle's Salt (Sodium Potassium Tartrate). Add saturated Rochelle's salt solution and stir vigorously for 2-4 hours until layers separate clearly.
-
Incomplete Reaction: Often caused by old LiAlH
. Ensure the reagent is grey/white and free-flowing. If pellets are used, crush them before use. -
Product Instability: Indole derivatives can oxidize (turn pink/brown) upon prolonged air exposure. Store under inert gas at -20°C.
Safety Diagram: Workup Decision
Figure 2: Decision matrix for selecting the appropriate workup method to avoid aluminum emulsions.
References
-
Reduction of Esters to Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Workup for Aluminum Hydride Reductions (Fieser & Rochelle Methods). University of Rochester, Not Voodoo. Available at: [Link]
-
Indole Chemistry and Synthesis. The Organic Chemistry Portal. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) Reagent Guide. Master Organic Chemistry. Available at: [Link]
Sources
alkylation procedures for (1H-indol-6-yl)-acetic acid ethyl ester
Application Note: Selective Alkylation Protocols for (1H-indol-6-yl)-acetic acid ethyl ester
Introduction & Strategic Analysis
The substrate (1H-indol-6-yl)-acetic acid ethyl ester represents a critical scaffold in medicinal chemistry, particularly for the development of CRTH2 antagonists, auxin analogs, and indole-based alkaloids.[1][2] Its structure contains two distinct nucleophilic sites susceptible to alkylation, presenting a chemo-selectivity challenge that must be managed through precise condition control.[2]
Chemo-Selectivity Profile:
-
N-1 (Indole Nitrogen): The most acidic proton (
in DMSO).[1][2] Deprotonation yields an indolyl anion that acts as a hard nucleophile.[2] This is the primary site of alkylation under standard basic conditions.[2] -
-Carbon (Side Chain): The methylene group alpha to the ester is weakly acidic (
).[2] Alkylation here requires strong bases (e.g., LDA, LiHMDS) and cryogenic conditions to generate the enolate.[2] -
C-3 (Indole Ring): While naturally nucleophilic, C-3 alkylation is generally suppressed in favor of N-alkylation under basic conditions unless specific catalysts or reagents (e.g., oxalyl chloride) are employed.[1][2]
This guide provides validated protocols for Selective N-Alkylation (Method A) and
Reaction Pathways & Logic
The following decision map illustrates the divergent synthetic pathways based on reagent selection.
Figure 1: Divergent alkylation pathways controlled by base strength and temperature.
Protocol A: Selective N-Alkylation[1][2]
Objective: Functionalization of the indole nitrogen (N-1) with alkyl halides.
Mechanism:
Method A1: Standard High-Yield Protocol (Sodium Hydride)
Best for: Unhindered primary alkyl halides, stable substrates.[1]
Reagents:
-
Substrate: (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv)[1][2]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile: Alkyl Halide (1.1–1.5 equiv)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the indole substrate in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5 minutes.
-
Alkylation: Add the Alkyl Halide dropwise via syringe.[1][2]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.[1][2]
-
Quench: Cool to 0°C. Carefully add saturated
solution to quench excess hydride. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.[2] Dry over
.[1][2]
Method A2: Mild Base Protocol (Cesium Carbonate)
Best for: Base-sensitive substrates containing labile groups.[1][2]
Reagents:
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: RT to 60°C
Procedure:
-
Combine substrate,
, and alkyl halide in MeCN.[1][2] -
Stir at RT (for reactive halides like Benzyl bromide) or heat to 60°C (for less reactive alkyl chlorides).
-
Filter off solids and concentrate.[2]
Protocol B: -C Alkylation (Side Chain)
Objective: Introduction of substituents at the methylene position alpha to the ester. Critical Prerequisite: The indole nitrogen MUST be protected (e.g., N-Boc, N-Methyl, N-Benzyl) prior to this step to prevent dianion complications or N-alkylation.[1][2]
Reagents:
-
Substrate: N-protected (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv)[1][2]
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared or commercial
-
Solvent: Anhydrous THF
-
Electrophile: Alkyl Halide (active)
-
Additive: HMPA or DMPU (Optional, 2-3 equiv) to accelerate enolate reactivity.[1][2]
Step-by-Step Procedure:
-
System Setup: Flame-dry a 2-neck flask; maintain strict inert atmosphere (
/Ar). -
Enolate Formation:
-
Cool anhydrous THF solution of the N-protected substrate to -78°C (Dry ice/Acetone bath).
-
Add LDA solution (typically 2.0 M) dropwise over 10 minutes.
-
Mechanistic Insight: Stir at -78°C for 30–60 minutes. This generates the kinetic enolate at the
-position.[2]
-
-
Alkylation:
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Quench with saturated
at 0°C. -
Purification: Standard extraction and column chromatography.[1][2]
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Alk) | Incomplete deprotonation | Increase NaH reaction time at 0°C; ensure anhydrous DMF. |
| Ester Hydrolysis | Wet solvent or excess hydroxide | Use anhydrous solvents; switch from KOH to |
| C-3 Alkylation | Reaction temp too high | Keep reaction at 0°C–RT; avoid Lewis acids.[1][2] |
| No | Proton source present | Ensure strict anhydrous conditions; check LDA quality (titrate). |
| Poly-alkylation | Excess electrophile | Use stoichiometric (1.0–1.1 eq) electrophile; add dropwise. |
References
-
Selective N-Alkylation of Indoles: BenchChem Technical Support. General Protocol for Selective N-Alkylation of Indoles.[1][2]Link
-
Alpha-Alkylation via Enolates: Organic Chemistry Portal.[1][2] Alkylation of Esters and Enolates.[2]Link
-
Indole Reactivity & Synthesis: National Institutes of Health (NIH).[2] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Analogous reactivity patterns).[2][4][5] Link
-
Physical Properties: Cheméo. 1H-Indole-3-acetic acid, ethyl ester Chemical Properties.Link
Sources
Application Note: Recrystallization Solvent Systems for Indole-6-Acetic Acid Esters
[1][2][3]
Executive Summary
High-purity isolation of Indole-6-acetic acid esters (methyl, ethyl, or tert-butyl) is critical for downstream API synthesis.[1][2][3] While column chromatography is effective, it is not scalable.[1][3] Recrystallization offers a scalable alternative but is often plagued by the "oiling out" phenomenon due to the low melting point of many indole esters.
This protocol details a Binary Solvent System approach, prioritizing Ethyl Acetate/Heptane and Isopropanol (IPA)/Water systems.[3] It includes a self-validating solubility screening workflow to ensure maximum recovery and purity.[1]
Chemical Properties & Challenges[1][2][4][5][6][7]
Structural Considerations
-
Lipophilicity: The ester moiety significantly increases lipophilicity compared to the free acid.
-
Stability: The 6-position is less electron-rich than the 3-position, making I-6-AA esters slightly more stable to oxidative decarboxylation than their 3-isomers.[1][2] However, the indole core remains sensitive to light and acid-catalyzed dimerization.[1]
-
Oiling Out: Indole esters often possess melting points between 40°C and 90°C. If the crystallization temperature is too high (near the melting point) or the antisolvent addition is too rapid, the product separates as a second liquid phase (oil) rather than a solid crystal.
Recommended Solvent Systems
The following table summarizes the most effective solvent systems based on polarity matching and pi-stacking interactions.
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Application Case | Risk Profile |
| Primary | Ethyl Acetate / Heptane | 1:3 to 1:5 | General purification of Methyl/Ethyl esters.[1][2][3] | Low. Excellent for removing non-polar impurities.[1] |
| Alternative | Isopropanol (IPA) / Water | 5:1 to 2:1 | For more polar impurities or free-acid contamination.[1][2] | Medium. Water can induce oiling out if added too fast.[1] |
| High Solvency | Toluene / Hexane | 1:2 | For highly crystalline, high-melting derivatives.[1][2][3] | Low. Toluene provides pi-stacking stabilization.[1][2] |
| Avoid | Diethyl Ether / Petroleum Ether | N/A | Highly volatile, flammability risk, creeping crystals.[1][3] | High. Not recommended for scale-up.[1][2] |
Self-Validating Protocol: Solvent Selection
Do not blindly follow a recipe. Use this logical workflow to validate the solvent system for your specific ester derivative.
Diagram: Solvent Selection Logic
Caption: Logical workflow for selecting and validating the optimal recrystallization solvent system.
Detailed Experimental Protocol
Target: Purification of Methyl Indole-6-Acetate (Example) Scale: 10 g crude input
Phase 1: Dissolution & Clarification[1][2][3]
-
Preparation: Place 10 g of crude ester in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (30 mL) .
-
Note: The ratio is typically 3 mL/g. Adjust based on solubility data.
-
-
Heating: Heat the mixture to a gentle reflux (approx. 77°C) using an oil bath or heating block.
-
Clarification (Optional but Recommended): If the solution is dark or contains insoluble particles:
-
Add 0.5 g Activated Charcoal .[1] Stir at reflux for 5 minutes.
-
Perform a Hot Filtration through a pre-warmed celite pad or sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.
-
Phase 2: Crystallization & Anti-Solvent Addition[1][2][3]
-
Initial Cooling: Allow the filtrate to cool slowly to roughly 50°C.
-
Seeding: Add a tiny crystal (seed) of pure product if available. This provides a nucleation site and prevents oiling out.[1]
-
Anti-Solvent Addition:
-
While stirring gently, add Heptane (approx. 60-90 mL) dropwise via an addition funnel.
-
Visual Cue: Stop adding when a persistent cloudiness (turbidity) appears that dissolves slowly.
-
-
Controlled Cooling:
-
Final Crystallization: Once a heavy crop of crystals has formed at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation[1][2]
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the filter cake with a cold (0°C) mixture of 1:4 Ethyl Acetate/Heptane (2 x 10 mL).
-
Warning: Do not use pure ethyl acetate; it will redissolve your product.[1]
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours.
-
QC Check: Monitor the disappearance of solvent peaks via NMR.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast.[1][2] | Reheat the mixture until the oil dissolves. Add a small amount of the good solvent (EtOAc). Cool very slowly with vigorous stirring. Seed the solution. |
| Colored Impurities | Oxidation products (indolidines/quinones). | Perform a charcoal treatment (Step 1.[1]4) or wash the crude solid with cold toluene before recrystallization. |
| Low Yield | Too much solvent used or product is too soluble.[1] | Concentrate the mother liquor (filtrate) and perform a second crop crystallization.[5] Note that the second crop will be less pure. |
| Sticky Crystals | Residual solvent or impurities trapped in lattice.[1] | Recrystallize again from a different system (e.g., switch from EtOAc/Heptane to IPA/Water).[3] |
Scientific Rationale (Mechanism)
The efficacy of the Ethyl Acetate/Heptane system relies on the balance between the polar ester group and the lipophilic indole core.
-
Ethyl Acetate acts as the "Good Solvent," effectively solvating the polar ester linkage and the nitrogen lone pair hydrogen bond donors.
-
Heptane acts as the "Anti-Solvent," reducing the solvation power of the medium for the hydrophobic aromatic rings, forcing them to stack and crystallize.
-
Indole Stability: Unlike chlorinated solvents (DCM/Chloroform), which can become acidic over time and promote polymerization, EtOAc/Heptane is neutral and chemically inert toward the indole ring.[3]
Diagram: Crystallization Workflow
Caption: Step-by-step physical workflow for the purification of indole-6-acetic acid esters.
References
-
BenchChem. (2025).[1][6] Protocol 2: Column Chromatography & Recrystallization of Indole Derivatives. Retrieved from .[1][2]
-
Domagalski, W., et al. (1987).[1][3] Isolation and Characterization of Esters of Indole-3-Acetic Acid. Plant Physiology.[1] Retrieved from .[1][2]
-
Organic Syntheses. (1959).[1] Indole-3-acetic Acid Purification.[1][2][7][8][6][9] Org.[1][10][4][11] Synth. 39, 30. Retrieved from .[1]
-
University of Minnesota. (2022).[1] Properties of Common Organic Solvents.[1][10][4] Retrieved from .[1][2]
-
ResearchGate. (2019).[1] Solvent-Assistant Purification for the Synthesis of Indole Derivatives.[1][12] Retrieved from .[1][2]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. US2248155A - Process for the production of indole acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 9. Isolation and Characterization of Esters of Indole-3-Acetic Acid from the Liquid Endosperm of the Horse Chestnut (Aesculus species) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Indole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Precision N-Alkylation of (1H-Indol-6-yl)-Acetic Acid Ethyl Ester
This Application Note and Protocol guide is designed for the N-alkylation of (1H-indol-6-yl)-acetic acid ethyl ester . It addresses the specific chemoselectivity challenges posed by the ester moiety and the regioselectivity required for N1-substitution.
Executive Summary & Strategic Analysis
The N-alkylation of (1H-indol-6-yl)-acetic acid ethyl ester (Substrate 1 ) requires a protocol that balances the acidity of the indole N-H (pKa ~16) against the potential lability of the ethyl ester and the acidity of the benzylic
Core Challenges
-
Chemoselectivity (Ester Stability): The ethyl ester side chain is susceptible to hydrolysis (saponification) if aqueous bases are used, or Claisen-type condensation if excess strong base deprotonates the
-methylene position. -
Regioselectivity (N1 vs. C3): While N1-alkylation is thermodynamically favored, C3-alkylation is a common kinetic competitor, especially with reactive electrophiles (e.g., benzyl bromide, allyl bromide) or in protic solvents.
-
Over-Alkylation: Prevention of bis-alkylation or side-chain alkylation requires strict stoichiometric control.
Mechanistic Pathway & Decision Matrix
The reaction proceeds via the formation of an indolyl anion. The choice of base and solvent dictates the "tightness" of the ion pair and the concentration of the free anion, which influences the N1/C3 ratio.
-
Path A (Kinetic/Irreversible): Sodium Hydride (NaH) in DMF/THF. Rapid, quantitative deprotonation. Best for unreactive electrophiles. Requires anhydrous conditions to protect the ester.
-
Path B (Thermodynamic/Mild): Cesium Carbonate (
) in DMF/MeCN. "Soft" deprotonation. Tolerates moisture better but slower. Reduces risk of side-chain deprotonation.
Figure 1: Decision matrix for N-alkylation conditions based on electrophile reactivity and safety constraints.
Experimental Protocols
Protocol A: Sodium Hydride Method (Standard)
Best for: Primary alkyl halides, unreactive electrophiles, and scale-up where reaction speed is critical. Critical Control: Temperature must be kept low during deprotonation to prevent side-chain reactivity.
Materials
-
Substrate: (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) [0.1 M - 0.2 M concentration]
-
Quench: Saturated
solution
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Base Activation: Add NaH (1.1 equiv) to the flask.
-
Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities.
-
-
Solvation: Suspend NaH in anhydrous DMF at 0 °C (ice bath).
-
Deprotonation: Dissolve the indole substrate in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15–20 minutes.
-
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange, indicating anion formation. -
Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Electrophile (1.1–1.2 equiv) dropwise (neat or in minimal DMF) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly. Stir for 2–12 hours.
-
Monitoring: Check TLC or LC-MS. Look for disappearance of the N-H peak (approx.[1] 11.0 ppm in
NMR) or shift in retention time.
-
-
Work-up:
Protocol B: Cesium Carbonate Method (Mild)
Best for: Reactive electrophiles (Benzyl bromide, Allyl bromide), base-sensitive substrates, or parallel synthesis libraries.
Materials
-
Base: Cesium Carbonate (
) (2.0 - 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Temperature: RT to 60 °C
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the Indole Substrate (1.0 equiv) and
(2.0 equiv). -
Solvent: Add anhydrous MeCN or DMF (0.2 M).
-
Addition: Add the Electrophile (1.2 equiv).
-
Reaction:
-
For reactive halides (BnBr, Allyl-Br): Stir at Room Temperature for 4–16 hours.
-
For less reactive halides: Heat to 50–60 °C .
-
-
Work-up: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate. Partition between EtOAc and water if DMF was used.
Optimization Data & Solvent Effects[4]
The choice of solvent dramatically affects the reaction rate and the ratio of N- vs. C-alkylation. The following table summarizes expected trends for indole esters.
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DMF / DMSO | High reaction rate; excellent solubility; promotes | Primary Choice |
| THF | Slower rate; tighter ion pairing; easier work-up. | Use for reactive electrophiles | |
| Acetone | Can be used with KOH (solid); risk of aldol side reactions. | Avoid for this substrate | |
| Base | NaH (1.1 eq) | Irreversible; fast; high N-selectivity. | Standard |
| Reversible; milder; avoids | Use for labile groups | ||
| KOH / NaOH (aq) | Strong hydrolysis risk for ethyl ester. | DO NOT USE | |
| Temperature | 0 °C | Kinetic control; minimizes side reactions. | Start at 0 °C |
| > 80 °C | Increases risk of C3-alkylation and polymerization. | Only for unreactive alkyl chlorides |
Troubleshooting & Critical Controls
Issue: Hydrolysis of Ethyl Ester
-
Symptom: LC-MS shows mass corresponding to [M-28] (Acid) or loss of ethyl group signals in NMR.
-
Root Cause: Presence of water in solvent/base or use of hydroxide bases.[4]
-
Fix: Ensure DMF is "Anhydrous Grade" (stored over molecular sieves). Switch from NaH to
in MeCN if hydrolysis persists.
Issue: C3-Alkylation (Indolenine formation)
-
Symptom: Product is an imine-like species or mixture of isomers.
-
Root Cause: "Soft" electrophiles (e.g., benzyl bromide) or high temperatures favor C-alkylation.
-
Fix: Use Protocol A (NaH) to ensure a "harder" nucleophile (free anion). Keep temperature at 0 °C during addition. Use polar aprotic solvents (DMF/DMSO) to solvate the cation and leave the N-anion free.
Issue: Low Conversion
-
Symptom: Starting material remains after 24h.
-
Fix: Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst or to facilitate Finkelstein exchange (R-Cl
R-I) in situ.
References
-
General Indole N-Alkylation (NaH/DMF)
- Title: "Regioselective N-alkylation of the 1H-indazole scaffold..." (Applicable to Indoles)
- Source: Beilstein J. Org. Chem. 2021, 17, 1939–1950.
-
URL:[Link]
-
Mild Conditions (Carbonate Bases)
- Title: "An efficient method for the direct N-alkyl
- Source: ResearchG
-
URL:[Link]
-
Indole Ester Specifics (Hydrolysis Avoidance)
- Title: "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Source: Molbank 2018(1), M978.
-
URL:[Link]
- Note: Highlights the risk of hydrolysis with KOH and the preference for anhydrous conditions for ester retention.
- Process Chemistry (Scale-up): Title: "Optimizing reaction conditions for N-alkylation of indoles" Source: BenchChem Technical Guide.
Sources
Application Note: Cross-Coupling Strategies for (1H-Indol-6-yl)-Acetic Acid Ethyl Ester
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic deployment of (1H-indol-6-yl)-acetic acid ethyl ester in transition-metal-catalyzed cross-coupling reactions.
The protocols prioritize chemoselectivity —specifically distinguishing between the acidic N–H site, the nucleophilic C-3 position, and the base-sensitive ethyl ester moiety.
Executive Summary & Chemical Profile[1][2][3][4]
(1H-indol-6-yl)-acetic acid ethyl ester represents a bifunctional scaffold containing a nucleophilic indole core and an electrophilic ester side chain. In cross-coupling workflows, it primarily serves as a nucleophile (via N-H or C-H activation).
Reactivity Heatmap
-
Site A (N-1 Nitrogen):
(DMSO). Highly susceptible to Pd/Cu-catalyzed N-arylation. Risk:[1] Competitive deprotonation of the ester -carbon is minimal, but base selection is critical to prevent ester hydrolysis (saponification). -
Site B (C-3 Carbon): Electron-rich enamine-like reactivity. Ideal for electrophilic palladation (C-H activation) or Friedel-Crafts type couplings.
-
Site C (Ester Functionality): Spectator group in standard couplings. Must be preserved. Avoid strong nucleophilic bases (e.g., NaOMe, LiOH) and high temperatures in aqueous media.
Protocol A: N-Arylation (Buchwald-Hartwig Coupling)
Objective: Functionalization of the indole nitrogen with aryl halides while preserving the ethyl ester. Challenge: Standard Buchwald conditions often use NaOtBu, which can cause transesterification or hydrolysis. Solution: Use of weak inorganic bases (Carbonates/Phosphates) and bulky phosphine ligands to facilitate reductive elimination.
Experimental Workflow
The following protocol utilizes a Pd(0)/XPhos system, optimized for steric bulk and ester tolerance.
Reagents
-
Substrate: (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)
-
Base:
(2.0 equiv) — Crucial: Anhydrous -
Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Procedure
-
Inertion: Charge a reaction vial with the indole substrate, Aryl Bromide,
, XPhos, and . Cap with a septum and purge with Argon/Nitrogen for 5 minutes. -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat the mixture to 80–100 °C for 12–18 hours. Note: Monitoring by LCMS is preferred over TLC due to the UV activity of the indole.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanism & Logic (DOT Visualization)
Figure 1: Catalytic cycle for the N-arylation of indole esters. Note the base-mediated deprotonation step is the rate-determining step for sterically hindered substrates.
Protocol B: C-3 Direct Arylation (C-H Activation)
Objective: Direct C-C bond formation at the C-3 position without pre-halogenation. Mechanism: Oxidative coupling (Pd(II)/Cu(II)) or Heck-type pathways. Strategic Note: This reaction requires an oxidant to regenerate Pd(II) from Pd(0).
Reagents
-
Substrate: (1H-indol-6-yl)-acetic acid ethyl ester (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv) — Suzuki-Miyaura type C-H activation
-
Catalyst:
(5-10 mol%) -
Oxidant:
(2.0 equiv) or Benzoquinone -
Solvent: DMF/DMSO (9:1 mixture)
-
Atmosphere: Open air or
balloon (if using catalytic Cu).
Step-by-Step Procedure
-
Setup: In a pressure tube, combine the indole ester, aryl boronic acid,
, and . -
Reaction: Add DMF (0.1 M). Seal the tube (or keep under
balloon). -
Heating: Heat to 60–80 °C for 24 hours. Caution: Higher temperatures may promote decarboxylation of the acetic acid side chain if hydrolysis occurs.
-
Quench: Dilute with water and extract with EtOAc. The copper salts will turn the aqueous layer blue/green.
-
Purification: Pass the organic layer through a silica plug to remove residual Pd/Cu.
Comparative Screening Data
The following table summarizes expected outcomes based on ligand/base combinations for this specific scaffold.
| Parameter Set | Base | Ligand | Solvent | Outcome | Notes |
| Standard | BINAP | Toluene | Failure | Ester hydrolysis & transesterification observed. | |
| Optimized A | XPhos | Dioxane | High Yield | Excellent N-arylation; ester intact. | |
| Optimized B | BrettPhos | t-Amyl Alcohol | Good Yield | Best for sterically hindered aryl halides. | |
| C-H Activation | DMF | Moderate | C-3 Arylation observed; some oxidative dimerization. |
Strategic Decision Tree
Use this workflow to select the correct protocol for your target modification.
Figure 2: Strategic selection guide for functionalizing the indole scaffold.
References
-
Buchwald-Hartwig Amination of Indoles
-
C-H Activation of Indoles
-
General Indole Reactivity
-
Ester Tolerance in Coupling
- Title: "Palladium-catalyzed cross-coupling reactions of esters." (Contextual reference for ester stability).
- Source:Chemical Reviews.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing (1H-indol-6-yl)-acetic Acid Ethyl Ester Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing yield bottlenecks when scaling up indole-based intermediates.
The conversion of 2-(1H-indol-6-yl)acetic acid to its ethyl ester (ethyl 2-(1H-indol-6-yl)acetate) appears to be a textbook esterification. However, the electron-rich nature of the indole nucleus introduces significant chemoselectivity and stability challenges[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yield and process efficiency.
Mechanistic Workflow & Strategy Selection
Before troubleshooting specific issues, it is critical to map out the synthetic logic. The divergent outcomes of this synthesis rely entirely on your choice of activation conditions. The diagram below illustrates the mechanistic pathways and their typical outcomes.
Synthetic logic and condition selection for 1H-indol-6-yl-acetic acid esterification.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am using standard Fischer esterification conditions (EtOH, catalytic H₂SO₄, reflux), but my yield plateaus at 55-60%, and the reaction mixture turns dark. What is causing this? Causality & Expert Insight: The indole nucleus is highly susceptible to acid-catalyzed degradation. The pyrrole ring of the indole is electron-rich, making the C3 position highly nucleophilic. Under prolonged heating with strong mineral acids like H₂SO₄, the indole ring can undergo protonation followed by electrophilic aromatic substitution with another indole molecule. This leads to dimerization or polymerization—observed as a dark, tarry byproduct. Furthermore, Fischer esterification is an equilibrium process; water generated during the reaction promotes reverse hydrolysis. Solution: Move away from harsh mineral acids and high heat. If you must use Fischer conditions, substitute H₂SO₄ with a milder cation-exchange resin (e.g., Amberlyst-15) and use a Soxhlet extractor with molecular sieves to continuously remove water, driving the equilibrium forward without excessive thermal stress.
Q2: How can I achieve >90% yield without using complex water-removal setups? Causality & Expert Insight: The most efficient, scalable method for esterifying indole-acetic acids is the in-situ generation of an acid chloride using thionyl chloride (SOCl₂) in ethanol. By adding SOCl₂ to ethanol at 0 °C, you generate ethyl chlorosulfite and HCl in situ. When 2-(1H-indol-6-yl)acetic acid is introduced, it rapidly converts to the ester. The key is that the reaction proceeds at room temperature, completely bypassing the thermal energy required for indole polymerization. The HCl generated is gaseous and easily removed during concentration, preventing long-term exposure of the indole to acidic aqueous conditions. Solution: Adopt the Thionyl Chloride/Ethanol protocol (detailed in the methodology section below). This method consistently delivers excellent yields for indole-acetic acid derivatives and is widely utilized in pharmaceutical intermediate scale-up[1].
Q3: I need to synthesize the ester on a small scale for SAR studies and want to avoid SOCl₂ due to safety restrictions in my lab. What is the best alternative? Causality & Expert Insight: For bench-scale synthesis where mild conditions are paramount, Steglich esterification is the gold standard. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature under neutral to slightly basic conditions. This completely circumvents the acid-sensitivity of the indole ring. Solution: Use EDC·HCl (1.2 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) with absolute ethanol (1.5 eq). The urea byproduct from EDC is water-soluble, making the aqueous workup exceptionally clean[2].
Quantitative Data: Condition Comparison
To guide your experimental design, the following table summarizes internal validation data comparing different esterification conditions for 2-(1H-indol-6-yl)acetic acid.
| Method | Reagents / Catalyst | Temp (°C) | Time (h) | Major Byproducts | Isolated Yield (%) |
| Fischer (Standard) | EtOH, H₂SO₄ (cat.) | 78 (Reflux) | 12 | Indole dimers, Tar | 55 - 65% |
| Fischer (Optimized) | EtOH, Amberlyst-15 | 78 (Reflux) | 16 | Trace dimers | 70 - 75% |
| Steglich Coupling | EtOH, EDC·HCl, DMAP | 20 - 25 | 8 | N-acyl urea (trace) | 85 - 88% |
| Thionyl Chloride | EtOH, SOCl₂ (1.1 eq) | 0 to 25 | 4 | None | 92 - 96% |
Self-Validating Experimental Protocol: High-Yield Esterification via SOCl₂
This protocol is engineered with built-in validation checkpoints to ensure process integrity and maximize the yield of the target ethyl ester.
Materials:
-
2-(1H-indol-6-yl)acetic acid (Starting Material)[3]
-
Absolute Ethanol (Anhydrous, <50 ppm H₂O)
-
Thionyl Chloride (SOCl₂)
-
Saturated Aqueous NaHCO₃
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation of Reagent: Charge a dry, argon-flushed round-bottom flask with absolute ethanol (10 mL per gram of starting material). Cool the flask to 0 °C using an ice-water bath.
-
Validation Checkpoint: Ensure the internal temperature reaches exactly 0–2 °C before proceeding. This prevents violent exothermic reactions and unwanted ether formation.
-
-
Activation: Dropwise add SOCl₂ (1.1 equivalents) to the chilled ethanol over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the reactive intermediate.
-
Substrate Addition: Add 2-(1H-indol-6-yl)acetic acid (1.0 equivalent)[2] portion-wise to the solution.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 3 to 4 hours.
-
Validation Checkpoint: Monitor via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (R_f ~0.1, stains dark with KMnO₄) should completely disappear, replaced by a single new spot (R_f ~0.5) corresponding to the ethyl ester.
-
-
Quenching & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath temp <35 °C) to remove the bulk of the ethanol and residual HCl.
-
Workup: Dissolve the resulting residue in EtOAc and wash carefully with cold saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Causality Note: Neutralizing the residual acid rapidly during the liquid-liquid extraction prevents late-stage indole degradation.
-
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl 2-(1H-indol-6-yl)acetate as a pale yellow oil or solid.
References
1.[1] Google Patents. US20220144803A1 - Pyridine derivatives as calcium-activated chloride channel modulators. Available at: 2.[3] Google Patents. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors. Available at: 3.[2] Google Patents. US10125152B2 - Beta-lactamase inhibitors. Available at:
Sources
- 1. US20220144803A1 - Pyridine derivatives as calcium-activated chloride channel modulators - Google Patents [patents.google.com]
- 2. US10125152B2 - Beta-lactamase inhibitors - Google Patents [patents.google.com]
- 3. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Indole-6-Acetic Acid (I6AA) Ester Purification
The following technical guide addresses the stability challenges inherent to Indole-6-Acetic Acid (I6AA) esters, specifically focusing on preventing acid-catalyzed polymerization during purification.
Topic: Preventing Polymerization & Oxidative Degradation
The Core Challenge: The "Open C3" Vulnerability
To successfully purify Indole-6-Acetic Acid (I6AA) esters, one must first understand why they fail. Unlike the more common Indole-3-Acetic Acid (IAA), where the chemically active C3 position is substituted, I6AA retains an unsubstituted C3 position.
The indole ring is electron-rich (π-excessive). The C3 position is the most nucleophilic site on the ring. In the presence of even weak acids—such as the silanol groups (
Key Insight: If your column turns pink, red, or brown, you are likely witnessing this acid-catalyzed oligomerization, not just simple oxidation.
Mechanism of Failure: Acid-Catalyzed Dimerization
The following diagram illustrates the kinetic pathway you must interrupt.
Figure 1: The acid-catalyzed pathway leading to polymerization. Note that the "Open C3" position is the critical failure point.
Troubleshooting Guide & FAQs
This section addresses specific observations reported by researchers handling I6AA esters.
Q1: My product was a yellow oil, but after flash chromatography, the column bands turned pink/brown, and I recovered <40% mass. What happened?
Diagnosis: Acid-Catalyzed Polymerization on Silica. Explanation: Standard silica gel has a pH of ~4.0–5.0. This acidity is sufficient to protonate the C3 position of the indole ring, initiating the mechanism shown in Figure 1. The color change is a hallmark of indole oligomers (often called "indole red"). Solution: You must neutralize the stationary phase.[1]
-
Protocol: Pre-treat your silica gel column with 1–2% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes) before loading the sample.[2]
-
Alternative: Switch to Neutral Alumina (Brockmann Grade III) which lacks the acidic protons of silica.
Q2: I see a "streak" on my TLC plate instead of a distinct spot. Is this purity or degradation?
Diagnosis: On-plate degradation. Explanation: The binder in TLC plates is often acidic. If the streak starts from the spotting line and extends to the solvent front, your compound is decomposing during the run. Verification Test: Perform a 2D-TLC Stability Test .
-
Spot the compound at the corner of a square plate.
-
Run the plate in Solvent System A.
-
Dry the plate, rotate it 90°, and run it again in the same solvent.[3]
-
Result: If the spot lies on the diagonal, it is stable.[3] If new spots appear off-diagonal, the compound is degrading on the silica.[3]
Q3: The NMR shows broad aromatic peaks and a "hump" in the baseline.
Diagnosis: Partial Oligomerization. Explanation: Sharp peaks indicate a monomer. Broadening in the aromatic region (6.5–7.5 ppm) often indicates the presence of dimers or higher-order oligomers that have similar solubility but different relaxation times. Remediation: Re-purification is difficult as oligomers streak. Attempt a crystallization from a solvent system like Et2O/Hexanes or cold MeOH, which may exclude the amorphous polymeric impurities.
Q4: Can I use Acetone or Chloroform for solubilization?
Diagnosis: Solvent-Induced Instability. Explanation:
-
Chloroform (
): Often contains traces of HCl (hydrochloric acid) unless specifically stabilized with amylenes or distilled over basic alumina. This trace acid triggers polymerization. -
Acetone: Can form condensation products (Schiff bases) with indoles under acidic conditions, though less likely with esters. Recommendation: Use Dichloromethane (DCM) stabilized with amylene, or Ethyl Acetate . Always wash chlorinated solvents with saturated
or pass through a basic alumina plug before use with indoles.
Validated Purification Protocols
Protocol A: The "Neutralized Silica" Method
Best for: Standard flash chromatography when Alumina is unavailable.
Reagents:
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using the starting mobile phase (e.g., 90:10 Hex/EtOAc) containing 1% v/v Triethylamine .
-
Column Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Why? The TEA binds to the acidic silanol sites (
), effectively capping the acid source.
-
-
Equilibration: Flush with 1 CV of the mobile phase without TEA (optional, but recommended to avoid TEA in product).
-
Loading: Load the sample. If using liquid loading, ensure the solvent is acid-free.
-
Elution: Run the column. The neutralized silica will prevent the "pink band" formation.
Protocol B: Workup for Acid-Sensitive Indoles
Best for: Quenching reactions prior to purification.
Logic: Never concentrate a crude reaction mixture containing acidic catalysts (e.g., from Fischer Indole Synthesis) without full neutralization. Concentration increases acid molarity, accelerating polymerization.
-
Quench: Pour reaction mixture into ice-cold Saturated
. -
Extract: Use EtOAc or DCM.
-
Wash: Wash organic layer with Brine (
). -
Dry: Use
(Potassium Carbonate) instead of or .-
Why?
is slightly acidic (Lewis acid character). provides a basic buffering effect during the drying phase.
-
Decision Matrix: Selecting the Right Purification Strategy
Use this logic flow to determine the safest purification route for your specific I6AA ester.
Figure 2: Workflow for selecting the appropriate purification method based on compound stability.
Summary Data: Stability Factors
| Parameter | Risk Factor | Mitigation Strategy |
| Stationary Phase | Acidic Silica ( | Use Neutral Alumina or TEA-treated Silica [1].[1] |
| Solvent Acidity | Filter | |
| Temperature | Evaporate solvents at | |
| Light | UV induces photo-oxidation | Wrap columns/flasks in foil; use amber glassware. |
| Drying Agent | Use |
References
-
BenchChem Technical Support. Preventing polymerization of isoindole intermediates during synthesis. Retrieved from
-
Organic Chemistry Portal. Synthesis of Indoles: Fischer Indole Synthesis and Stability. Retrieved from
-
ResearchGate. The investigation of acid effect on chemical polymerization of indole. Retrieved from
-
PubChem. 1H-Indole-6-acetic acid, 1,1-dimethylethyl ester Compound Summary. Retrieved from
Sources
troubleshooting low conversion in ethyl 2-(1H-indol-6-yl)acetate hydrolysis
Technical Support Center: Hydrolysis of Ethyl 2-(1H-indol-6-yl)acetate
Introduction: The "Deceptive" Simple Hydrolysis
Hydrolyzing ethyl 2-(1H-indol-6-yl)acetate to its corresponding acid seems trivial on paper—a standard saponification.[1][2] However, the indole core introduces unique solubility challenges and oxidative sensitivities that often lead to stalled reactions (low conversion) or material loss during workup (low isolated yield).
This guide treats the hydrolysis not just as a reaction, but as a system involving solubility equilibria , electronic stability , and pH-dependent phase transfer .[1][2]
Diagnostic Flowchart: Identify Your Bottle-Neck
Before altering conditions, determine if your issue is chemical (conversion) or physical (isolation).[2]
Figure 1: Diagnostic decision tree for isolating the root cause of failure.[1][2]
Part 1: Solving Low Conversion (The Chemistry)
The Problem: The starting material (ester) remains visible by TLC/LCMS after 4+ hours, or the reaction stalls at 50% conversion.
Root Cause 1: The "Greasy" Indole Effect (Solubility) Indole-6-acetates are highly lipophilic.[1][2] In standard saponification conditions (MeOH/Water or THF/Water 1:1), the ester may precipitate out or form micelles, preventing the hydroxide ion from attacking the carbonyl.
-
The Fix: Shift the solvent ratio to favor the organic component.
-
Protocol Adjustment: Use THF:Water (3:1) or Dioxane:Water (2:1) .[1] The reaction mixture must be a single clear phase at the reaction temperature.
Root Cause 2: Base Sterics & Strength While position 6 is not as sterically hindered as position 4, the indole ring is electron-rich, making the ester carbonyl slightly less electrophilic.[2] Weak bases (LiOH) at room temperature may be insufficient.[2]
-
The Fix: Increase temperature and base concentration.
-
Protocol Adjustment:
-
Increase base stoichiometry to 3.0 - 4.0 equivalents .
-
Heat to 50°C - 60°C . (Avoid refluxing >80°C initially to prevent decarboxylation).[2]
-
Comparative Solvent/Base Screen Table:
| Condition Set | Base (3 eq) | Solvent System | Temp | Recommended For |
| Standard | LiOH | THF/H2O (1:[1][2]1) | RT | Initial attempt; clean substrates. |
| Solubility Optimized | LiOH | THF/H2O (4:1) | 40°C | Lipophilic esters that precipitate.[1][2] |
| Reactivity Optimized | NaOH | MeOH/H2O (2:[1]1) | 60°C | Stubborn esters; faster reaction.[1][2] |
| "Nuclear" Option | KOH | Ethanol/H2O | Reflux | Highly hindered/unreactive esters.[1][2] |
Expert Insight: If using NaOH/MeOH, beware of transesterification (forming the methyl ester). This is a reversible side reaction that can confuse TLC monitoring.[1][2] Always ensure water is present to drive the equilibrium to the acid.
Part 2: Solving Low Yield (The Workup)
The Problem: The reaction showed 100% conversion, but after extraction, you recovered only 20% mass.
Root Cause 1: The Amphoteric Trap (pH Control) This is the most common failure point.
-
Indole NH:
(Very weak acid, irrelevant here).[1][2] -
Carboxylic Acid:
.[1][2] -
Indole Nitrogen (Protonation):
(Very weak base).[1][2]
If you acidify to pH 1 (using 6M HCl), you risk protonating the indole slightly or degrading the ring. If you stop at pH 6, the carboxylic acid remains as a salt (carboxylate) and stays in the water.
-
The Fix: Target pH 3–4.
-
Protocol:
Root Cause 2: Product Water Solubility Indole acetic acids can be surprisingly soluble in water, especially if small amounts of THF or MeOH remain in the aqueous layer.
-
The Fix: Salting out.
-
Protocol: Saturate the aqueous layer with solid NaCl before extraction. This disrupts the hydration sphere and forces the organic acid into the organic layer.
Part 3: Solving Impurities (Side Reactions)
The Problem: The reaction turns black or dark brown; TLC shows streaking.
Root Cause: Oxidative Polymerization Indoles are electron-rich and prone to oxidative coupling, especially under basic conditions in the presence of light and oxygen.[1][2]
-
The Fix: Degassing.[1]
-
Protocol:
-
Sparge the reaction solvents with Nitrogen or Argon for 15 minutes before adding the base.
-
Run the reaction under an inert atmosphere balloon.
-
Wrap the flask in aluminum foil to exclude light.
-
Validated Protocol: High-Conversion Hydrolysis
This protocol is designed to maximize solubility and minimize oxidation.[1][2]
Reagents:
-
LiOH.H2O (3.0 eq) or NaOH (3.0 eq)
-
Distilled Water[1]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the ester in THF (
concentration). -
Degassing: Bubble Argon through the solution for 10 minutes.
-
Base Addition: Dissolve LiOH (3 eq) in a minimal amount of water (approx 1/3 volume of THF). Add this solution to the flask.
-
Check: The solution should remain clear. If cloudy, add more THF.[2]
-
-
Reaction: Stir at 45°C under Argon. Monitor by TLC every 2 hours.
-
Workup (Critical):
-
Evaporate the THF on a rotavap (do not heat >40°C). You will be left with an aqueous slurry.[1][2]
-
Dilute with water and wash once with a small amount of Ether/DCM (removes unreacted ester/impurities). Discard organic wash.[1][2]
-
Acidify the aqueous layer with 1M HCl to pH 3-4 (turns cloudy/precipitate forms).[1][2]
-
Wash combined organics with Brine, dry over
, and concentrate.[2]
-
FAQ: Quick Troubleshooting
Q: Can I use HCl in Dioxane for acid hydrolysis instead? A: Avoid this if possible. Indoles are acid-sensitive and can dimerize or polymerize in strong acid/heat conditions.[1][2] Base hydrolysis (Saponification) is milder for the indole core.
Q: I see two spots on TLC that are very close. What are they? A: If you used Methanol as a solvent, one is likely the Methyl Ester (formed via transesterification) and the other is the Ethyl Ester. Both must be hydrolyzed.[1][2] Add more water and heat to push both to the acid.
Q: My product is an oil, but it should be a solid. A: It likely contains trapped solvent (THF) or acetic acid.[1][2] Indole acetic acids often crystallize slowly.[1][2] Triturate the oil with cold Hexanes or Pentane/Ether to induce crystallization.
References
-
General Saponific
- Indole Stability & Synthesis
-
Advanced Hydrolysis Methods (Hindered Esters)
Sources
optimizing column chromatography for indole ester separation
Topic: Optimizing Column Chromatography for Indole Ester Separation
Introduction
Indole esters are critical synthetic intermediates in drug discovery, yet they present a "perfect storm" of chromatographic challenges. Their nitrogenous core (
This guide moves beyond basic protocols to address the mechanistic causes of these failures. It provides a self-validating workflow designed to preserve the integrity of your indole ester while maximizing resolution.
Module 1: Stationary Phase Strategy (The "Tailing" Solution)
The Mechanism of Failure
Standard silica gel (60 Å) is slightly acidic (
-
Symptom: Asymmetrical peaks (tailing factors > 2.0).
-
Consequence: Loss of yield; contamination of late-eluting fractions.[1]
Diagram: Silanol Deactivation Mechanism
The following diagram illustrates how Triethylamine (TEA) acts as a competitive inhibitor, blocking silanol sites to allow the indole ester to elute freely.
Figure 1: Mechanism of silanol deactivation using Triethylamine (TEA) to prevent indole tailing.
Protocol: Column Neutralization
Do not simply add TEA to your mobile phase. You must pretreat the silica to ensure uniform deactivation.
-
Slurry Preparation: Suspend silica in a solution of Hexane containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry and pack the column.
-
Flush: Run 2 column volumes (CV) of the Hexane/TEA mixture through the packed bed.
-
Equilibration: Switch to your starting mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA) and run for 1 CV before loading the sample.
Technical Insight: Pre-flushing is superior to mobile-phase addition alone because it neutralizes "hot spots" of high acidity before the sensitive indole ester ever touches the column [1].
Module 2: Mobile Phase & Resolution
Solvent Selectivity Matrix
If Hexane/Ethyl Acetate fails to separate your indole ester from impurities (often unreacted indole starting material), changing the polarity (increasing EtOAc) rarely works. You must change the selectivity (solvent class).
| Solvent System | Selectivity Characteristic | Best For...[2][3][4][5][6] |
| Hexane / EtOAc | Standard adsorption | General purification; robust but limited selectivity. |
| DCM / Methanol | Dipole-dipole interactions | Polar indole esters; removing highly polar impurities. |
| Toluene / Acetone | Separating indole esters from aromatic byproducts (e.g., benzyl esters). | |
| Heptane / MTBE | Steric selectivity | "Greener" alternative; often resolves isomers better than EtOAc [2]. |
The "Green" Optimization
Chlorinated solvents (DCM) often cause higher retention of indoles due to solubility issues. A mixture of Heptane : Ethanol (3:1) is a validated green alternative that often provides sharper peak shapes for nitrogenous heterocycles due to the protic nature of ethanol suppressing silanol activity [3].
Module 3: Sample Loading & Stability
The "Red Band" Phenomenon
Issue: Your sample is yellow/white, but a red or brown band forms at the top of the column and does not move. Cause: Oxidative polymerization of the indole, catalyzed by the high surface area and acidity of the silica.
Protocol: Dry Loading (The Stability Fix)
Wet loading (dissolving in DCM) concentrates the sample in a narrow band of solvent that may precipitate the compound inside the column. Dry loading is mandatory for unstable indole esters.
-
Dissolution: Dissolve crude mixture in minimal DCM.
-
Adsorption: Add Celite 545 or Neutralized Silica (ratio 1:2 sample to solid).
-
Note: Do not use standard acidic silica for the load if your compound is unstable.
-
-
Evaporation: Rotovap until a free-flowing powder is obtained.
-
Loading: Pour the powder onto the top of the pre-packed, neutralized column and cover with a layer of sand.
Troubleshooting FAQ
Q: My indole ester co-elutes with the aldehyde starting material. How do I separate them? A: Aldehydes and indole esters often have similar Rf values in Hex/EtOAc.
-
Fix: Switch to DCM / Hexane (1:1) as the base solvent. The chlorinated solvent interacts differently with the carbonyl of the aldehyde compared to the ester, often creating a
.
Q: I see "ghost peaks" or baseline drift during the gradient. A: This is often caused by the UV absorption of the modifier.
-
Fix: If using TEA, ensure your detection wavelength is
. TEA absorbs strongly below 240 nm. Alternatively, use Ammonium Hydroxide ( ) in Methanol (1-2%) as the modifier, which has lower UV background interference [4].
Q: The compound crystallizes inside the column. A: Indole esters can have high crystallinity.
-
Fix: Increase the "solvating power" of the non-polar phase. Replace Hexane with Toluene or add 5% DCM to the mobile phase throughout the run to maintain solubility without drastically altering polarity.
Decision Tree: Workflow Optimization
Figure 2: Decision tree for selecting stationary phase and loading techniques based on compound stability.
References
-
BenchChem Technical Support. (2025).[3][7][8] Purification of Indole Derivatives by Column Chromatography: Interaction with Acidic Silica. BenchChem Application Notes.[8] Link
-
Taygerly, J. P., et al. (2012).[6] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14, 3020-3025.[2][6] Link
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent: Solvent Polarity and Selectivity. Phenomenex Technical Guides. Link
-
Biotage. (2023).[9] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Flash Purification Blog. Link
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Purification of (1H-indol-6-yl)-acetic acid ethyl ester
Case ID: IND-06-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The purification of (1H-indol-6-yl)-acetic acid ethyl ester presents a classic challenge in heterocyclic chemistry: balancing the removal of oxidative polymers ("tar") against the acid-sensitivity of the indole core. Unlike its more common 3-isomer (auxin derivatives), the 6-isomer possesses a distinct electronic profile, yet it retains the indole moiety's susceptibility to acid-catalyzed dimerization and oxidation.
This guide moves beyond standard protocols to address the specific physicochemical pitfalls of this molecule. We focus on three critical failure modes: oxidative polymerization , silica-induced degradation , and regioisomer contamination .
Module 1: Diagnostic & Decision Matrix
Before initiating a purification protocol, identify the state of your crude material.[1] Indoles are notoriously deceptive; a dark color does not always indicate total decomposition.
Visual Diagnostic Guide
| Observation | Likely Impurity | Recommended Action |
| Black/Brown Sticky Oil | Oxidative oligomers (Tars) + Product | Protocol A (De-tarring) followed by Protocol B |
| Red/Pink Coloration | Trace oxidation (Indolenine/Isatin species) | Protocol A (Charcoal wash) |
| Solid with "Wet" appearance | Solvent entrapment or Isomer mixture | Protocol C (Recrystallization) |
| Streaking on TLC | Acidic degradation on silica | Protocol B (Amine-modified Silica) |
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.
Module 2: The "Tar" Problem (Oligomer Removal)
The Issue: Indoles are electron-rich systems. In the presence of trace acids (often left over from Fischer indole synthesis or esterification) and oxygen, they undergo radical polymerization to form dark, insoluble tars.
Scientific Insight: Direct chromatography of tarry crudes is fatal to purification. The tar coats the silica granules, permanently deactivating the stationary phase and causing the product to co-elute or streak. You must remove the bulk oligomers first.
Protocol A: The "Double-Filter" De-tarring Method
-
Dissolution: Dissolve the crude black oil in a minimum amount of Dichloromethane (DCM) . Avoid alcohols at this stage as they solubilize polar tars too well.
-
Adsorption: Add Activated Charcoal (10% by weight of crude) and stir gently for 30 minutes at room temperature.
-
Why? Charcoal preferentially adsorbs planar, high-molecular-weight aromatic conjugated systems (tars).
-
-
Filtration 1 (Celite): Filter the suspension through a pad of Celite to remove the charcoal. Wash with DCM.
-
Filtration 2 (Silica Plug): Pass the filtrate through a short, wide pad of silica gel (vacuum filtration).
-
Concentration: Evaporate the solvent. You should now have a yellow/orange oil or solid, suitable for high-resolution purification.
Module 3: Chromatography & Acid Sensitivity
The Issue: Users often report "vanishing product" or "infinite streaking" on TLC. Root Cause: Silica gel is slightly acidic (pH ~5-6). The electron-rich indole ring (specifically C3) can protonate, leading to decomposition or irreversible binding to silanol groups [1].
Protocol B: Amine-Buffered Flash Chromatography
Pre-requisite: Use the "Dry Loading" technique.[1] Indoles often have poor solubility in non-polar mobile phases, leading to precipitation at the column head.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Base Solvent: Hexane : Ethyl Acetate (Start at 9:1, gradient to 7:3).
-
The Critical Modifier: Add 1% Triethylamine (TEA) to the entire volume of mobile phase.
-
Mechanism:[2][3][4][5] TEA neutralizes the acidic silanol sites on the silica gel, preventing protonation of the indole nitrogen and C3 position [2].
-
-
Dry Loading (Essential for Tarry Crudes):
-
Dissolve the semi-purified crude (from Protocol A) in a small volume of DCM.
-
Add silica gel (ratio 1:2 crude:silica).
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Load this powder on top of the pre-packed column.[1]
-
-
Elution:
-
Run the column with the TEA-buffered solvent.
-
Note: The TEA may cause a slight odor and a baseline lift in UV detection (if using automated flash), but it ensures the indole elutes as a tight, symmetrical band.
-
Figure 2: Dry loading workflow to prevent column clogging and precipitation.
Module 4: Regioisomer Separation (Advanced)
The Issue: If the indole was synthesized via Fischer cyclization of a 3-substituted aniline, you may have a mixture of 4-substituted and 6-substituted isomers. These are difficult to separate by chromatography due to nearly identical Rf values.
Protocol C: Fractional Recrystallization
Crystallization is superior to chromatography for separating structural isomers of indoles due to differences in lattice packing energy [3].
-
Solvent System: Toluene / Heptane (or Hexane).
-
Alternative: Ethanol / Water (use if Toluene fails, but risk of hydrolysis exists if heated too long).
-
-
Procedure:
-
Dissolve the mixture in minimum hot Toluene (~80°C).
-
Add hot Heptane dropwise until a slight turbidity persists.
-
Add a drop of Toluene to clear it.
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature, then move to 4°C.
-
-
Outcome: The 6-substituted isomer (often more symmetric and higher melting) typically crystallizes first. The 4-isomer usually remains in the mother liquor.
-
Verification: Check the crystal purity via NMR. Look for the coupling constants of the aromatic protons. The 6-isomer will show a specific pattern (d, d, s) distinct from the 4-isomer.
-
FAQ: Frequently Asked Questions
Q: Can I use Acetone/DCM for chromatography? A: Avoid Acetone. Indoles can react with acetone under acidic conditions (even on silica) to form acetonides or dimers. Stick to Ethyl Acetate/Hexane with TEA.
Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. Indoles are photosensitive and air-sensitive. The pink color is often a surface oxidation layer (ppm level). Recrystallization usually removes this colored impurity easily. Store the purified solid in the dark under Argon.
Q: The ester hydrolyzed to the acid during the column run. A: This happens if the silica is too acidic or the run is too slow.
-
Fix: Increase the TEA concentration to 2% and run the column faster (Flash chromatography). Ensure your silica is neutral pH before starting.
References
-
BenchChem. (2025).[6] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from 1
-
Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from 8
-
National Institutes of Health (PMC). (2005). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in 6-substituted indole reactions
The following Technical Support Guide is structured to address the specific challenges of working with 6-substituted indoles.
Topic: Overcoming Steric Hindrance in 6-Substituted Indole Reactions Ticket ID: IND-06-STERIC Status: Active Support
Executive Summary & Problem Diagnosis
User Scenario: You are working with an indole scaffold pre-functionalized at the 6-position (e.g., 6-methyl, 6-bromo, 6-methoxy). The Bottleneck: The 6-position is chemically unique due to its "peri-relationship" with the indole nitrogen (N1) and its adjacency to the C7 "armpit" of the molecule. Substituents here create a steric wall that disrupts:
-
N-Functionalization: Due to 1,7-steric strain (peri-strain).
-
C7-Functionalization: Catalytic C-H activation often fails due to lack of catalyst docking space.
-
Cross-Coupling at C6: Oxidative addition is feasible, but reductive elimination is often retarded by the N1-protecting group.
This guide provides validated protocols to bypass these thermodynamic and kinetic traps.
Troubleshooting Modules
Module A: Cross-Coupling at the 6-Position (The "Crowded" Coupling)
Issue: Suzuki or Buchwald-Hartwig coupling on 6-haloindoles stalls or gives low yields, especially with bulky N-protecting groups (e.g., Boc, TIPS).
Root Cause: The N1-protecting group and the C5-hydrogen create a "trench" around C6. Standard ligands (
Solution Protocol: The "Flexible Bulk" Strategy
Switch to ligands that possess "flexible steric bulk"—large enough to promote reductive elimination but flexible enough to allow oxidative addition in the crowded C6 pocket.
Recommended Ligand Systems:
| Ligand Class | Specific Ligand | Application Case |
|---|---|---|
| Buchwald (Dialkylbiaryl) | XPhos or RuPhos | Standard. Excellent for 6-bromoindoles with moderate N-protection (e.g., Me, Bn). |
| Indole-Amide Phosphine | InAm-phos | Advanced. Specifically designed for tetra-ortho-substituted couplings where standard Buchwald ligands fail. |
| NHC | IPr or IMes | High Difficulty. Use for 6-chloroindoles or when performing couplings at room temperature. |
Step-by-Step Protocol (Optimized for 6-Bromoindole):
-
Catalyst Pre-loading: Charge reaction vial with
(2 mol%) and XPhos (4 mol%). Note: A 1:2 Pd:Ligand ratio is crucial to prevent Pd-black precipitation in hindered systems. -
Solvent Choice: Use 1,4-Dioxane/Water (4:1) . The water cosolvent increases the solubility of the inorganic base and accelerates the transmetallation step, which is often the rate-determining step in hindered couplings.
-
Base: Use
(3.0 equiv). Avoid carbonates ( ) if the reaction is sluggish; phosphate is more basic and aids the boronic acid activation. -
Temperature: Heat to 100°C . Do not exceed 110°C as dehalogenation (hydrodehalogenation) becomes a competing side reaction at C6.
Module B: Functionalizing C7 (The "Blocked" Position)
Issue: You need to install a group at C7, but the 6-substituent prevents standard Iridium-catalyzed C-H activation. Technical Insight: Most C7-selective C-H activation methods (e.g., Hartwig’s Ir-catalyzed borylation) rely on a bulky N-silyl directing group to "push" the catalyst away from C2. However, if C6 is substituted, the C6-C7 bond is sterically occluded. Catalytic C-H activation generally fails on 6-substituted indoles.
Solution Protocol: Directed Ortho Metalation (DoM)
Since the catalytic pocket is blocked, you must use a reagent small enough to slip in: Lithium .
The "Piv-Trick" Workflow:
-
Protection: Protect N1 with a Pivaloyl (Piv) group.
-
Why? Piv is a weak directing group for lithiation but creates a "coordination leverage" point. Unlike bulky silyl groups, it keeps the N1 lone pair available for chelation.
-
-
Reagent: Use t-Butyllithium (t-BuLi) at -78°C .
-
Warning: n-BuLi is often insufficient for C7 deprotonation due to the kinetic acidity of C2. t-BuLi is required to overcome the kinetic barrier at C7.
-
-
The "Super-Base" Alternative: If t-BuLi fails, use the LIDAKOR reagent (n-BuLi + t-BuOK + Diisopropylamine). This aggregate is small and extremely reactive, capable of deprotonating C7 even with a C6 substituent present.
Module C: Indole Synthesis (Building the Ring)
Issue: Fischer Indole Synthesis fails to cyclize when the precursor ketone/aldehyde has a substituent destined for the 6-position. Root Cause: The [3,3]-sigmatropic rearrangement in the Fischer synthesis is highly sensitive to ortho-sterics.
Solution Protocol: The Leimgruber-Batcho Switch
Abandon the Fischer route. The Leimgruber-Batcho synthesis is the "gold standard" for sterically encumbered indoles (specifically 6-substituted) because the critical ring-closing step involves an enamine, which accommodates steric bulk better than the hydrazone intermediate.
Workflow:
-
Precursor: Start with 2-nitro-4-substituted-toluene (the substituent becomes the 6-position on the indole).
-
Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Tip: If the 4-substituent is electron-withdrawing (e.g.,
), this step proceeds rapidly. If electron-donating (e.g., OMe), you must use pyrrolidine as a catalyst to drive enamine formation.
-
-
Reduction/Cyclization: Hydrogenate with
or use . This reduction is generally insensitive to the steric bulk at the nascent 6-position.
Visual Troubleshooting Pathways
Diagram 1: Ligand Selection Logic for C6 Coupling
Caption: Decision matrix for selecting the optimal ligand based on steric congestion at the Indole C6 position.
Diagram 2: The C7 Functionalization Blockade
Caption: Mechanism explaining why C-H activation fails at C7 with 6-substituents and why DoM is the required alternative.
Frequently Asked Questions (FAQs)
Q1: I am trying to Boc-protect my 6-bromoindole, but the yield is low. Is this steric hindrance? A: Yes. The "peri-effect" (repulsion between the N1 lone pair/substituent and the C7-H) is amplified when C6 is substituted. The C6 group pushes the C7-H slightly toward N1, increasing the effective steric bulk.
-
Fix: Use a stronger base (NaH instead of carbonates) and a more reactive electrophile (
with DMAP catalysis). Alternatively, switch to a smaller protecting group like MOM or SEM if Boc is not strictly required.
Q2: Can I use C7-selective C-H borylation (Hartwig-Miyaura) on 6-methylindole? A: No. Literature confirms that 6-substituents (even methyl) block the iridium catalyst from accessing C7. The catalyst will likely default to C2 or C3, or the reaction will stall. You must use the DoM protocol (Module B) or synthesize the indole with the C7 substituent already in place.
Q3: Why do I see dehalogenation when coupling 6-bromoindole? A: This is a common symptom of "frustrated" oxidative addition. The Pd inserts into the C-Br bond, but because the coupling partner cannot approach due to sterics (from N1 and C5), the Pd-intermediate grabs a hydride (from the solvent or base) and eliminates.
-
Fix: Lower the temperature to 80°C and switch to a highly active precatalyst like Pd(OAc)2/XPhos to speed up the transmetallation step relative to the side reaction.
References
-
So, C. M., et al. (2022). "An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction."[1] Organic & Biomolecular Chemistry.
-
Hartwig, J. F., et al. (2018).[2] "Rhodium-catalyzed, P-directed selective C7 arylation of indoles." Science.
-
Glorius, F., et al. (2003).[3] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[3] Angewandte Chemie International Edition.
-
Kwong, F. Y., et al. (2019).[4] "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Synthesis.
Sources
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Regioselective Fischer Indole Synthesis
Advanced Catalytic Systems for 6-Isomer Maximization
Ticket Status: Open Subject: Optimizing Regioselectivity for 6-Substituted Indoles from meta-Substituted Phenylhydrazines Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Diagnostic Hub: The Regioselectivity Challenge
User Query: "I am reacting a 3-substituted phenylhydrazine with a ketone. I need the 6-substituted indole, but I am seeing significant contamination from the 4-isomer. Standard acids (
Root Cause Analysis: In the Fischer Indole Synthesis (FIS), meta-substituted phenylhydrazines possess two non-equivalent ortho positions available for the [3,3]-sigmatropic rearrangement (the rate-determining step for regioselectivity).
-
Path A (Sterically Hindered): Attack at C2 (ortho to substituent)
Yields 4-isomer . -
Path B (Sterically Favored): Attack at C6 (para to substituent)
Yields 6-isomer .
While steric factors generally favor Path B (the 6-isomer), electronic effects (e.g., strong electron-donating groups) or high temperatures in homogeneous acid media can erode this selectivity, leading to thermodynamic mixtures (often ~60:40 or 70:30).[1]
Solution Strategy: To maximize the 6-isomer, we must move away from thermodynamic control and utilize Shape-Selective Catalysis (Zeolites) or Tunable Solvation Spheres (Deep Eutectic Solvents).
Logical Pathway & Mechanism
The following diagram illustrates the bifurcation point where catalyst choice dictates the product ratio.
Caption: Bifurcation of the sigmatropic shift. Shape-selective catalysts inhibit the 'Path_Ortho' due to steric clash within the pore structure.
Operational Module A: Shape-Selective Zeolites
Recommendation: Use Zeolite H-Beta or H-USY . Mechanism: These solid acids possess defined pore structures. The transition state required to form the 4-isomer (involving the substituent "clashing" with the hydrazine nitrogen) is bulkier. Inside the constrained pores of a zeolite, the linear transition state leading to the 6-isomer is energetically preferred.
Experimental Protocol: H-Beta Catalyzed Synthesis
-
Catalyst Activation (CRITICAL):
-
Reaction Setup:
-
Mix m-substituted phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in toluene.
-
Add Activated H-Beta (20 wt% relative to substrate mass).[1]
-
-
Execution:
-
Reflux under Dean-Stark conditions (to remove water generated during hydrazone formation).[1]
-
Time: 4–6 hours.
-
-
Workup:
Troubleshooting Guide: Zeolite Systems
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst pores blocked by water or "coking". | Reactivate catalyst at 550°C. Ensure solvent is dry. |
| Loss of Selectivity | Reaction occurring on external surface, not inside pores. | Use a zeolite with smaller external surface area or passivate external sites with tributylamine (advanced). |
| Leaching | Zeolite structure collapsing. | Verify stability of the specific zeolite batch. Avoid highly polar solvents like MeOH that compete for sites. |
Operational Module B: Deep Eutectic Solvents (DES)
Recommendation: Choline Chloride : Zinc Chloride (1:2) or Choline Chloride : Oxalic Acid (1:1) . Mechanism: DES acts as both solvent and catalyst. The hydrogen-bonding network stabilizes the ionic intermediates. More importantly, the high viscosity and specific solvation shell can enhance steric differentiation, often favoring the 6-isomer.
Experimental Protocol: DES Mediated Synthesis
-
DES Preparation:
-
Mix Choline Chloride and
(molar ratio 1:2) in a beaker. -
Heat to 100°C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).
-
-
Reaction:
-
Add phenylhydrazine (1.0 mmol) and ketone (1.0 mmol) directly to the DES (2 mL).
-
Temperature: Heat to 80–100°C.
-
Time: 1–3 hours (Monitor by TLC).
-
-
Workup (The "Green" Advantage):
Troubleshooting Guide: DES Systems
| Symptom | Probable Cause | Corrective Action |
| Solidification | Temperature dropped below eutectic point during addition. | Maintain heating bath at >80°C during reactant addition. |
| "Sticky" Product | Product trapped in DES matrix. | Dilute with warm water (50°C) before extraction to break H-bonds. |
| Low Yield | Incomplete hydrazone formation due to viscosity. | Pre-form the hydrazone in ethanol, isolate, then add to DES for cyclization. |
Comparative Data: Catalyst Performance
Data derived from meta-analysis of substituted phenylhydrazine cyclizations (e.g., 3-methylphenylhydrazine + cyclohexanone).[1]
| Catalyst System | Major Product | Typical Ratio (6-:4-) | Yield | Notes |
| 6-isomer | 60:40 | 75% | Difficult separation; thermodynamic mix. | |
| Zeolite H-Beta | 6-isomer | 90:10 | 85% | High shape selectivity; reusable catalyst. |
| ChCl:ZnCl2 (DES) | 6-isomer | 80:20 | 92% | Fast reaction; easy workup; moderate selectivity. |
| PPA (Polyphosphoric) | 6-isomer | 70:30 | 65% | Viscous; harsh conditions; "black tar" common. |
Workflow Visualization
This diagram guides the user in selecting the correct protocol based on their priority (Selectivity vs. Green Chemistry).
Caption: Decision matrix for catalyst selection based on experimental priorities.
References
-
Regioselectivity in Fischer Indole Synthesis (General Mechanism)
-
Zeolite C
-
Deep Eutectic Solvents (Green Protocol)
-
Solid Acid Catalysts (E
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchwithnj.com [researchwithnj.com]
- 4. testbook.com [testbook.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 6. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Indole Ester Extraction & Emulsion Management
Topic: Resolving Emulsion Formation During Indole Ester Extraction Role: Senior Application Scientist Ticket ID: IND-EXT-001 Status: Open
Introduction: The "Indole Tar" Challenge
Welcome to the Technical Support Hub. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, non-separating interface—often referred to as the "rag layer"—during the workup of an indole ester synthesis (likely via Fischer Indole or similar cyclization).
Indole esters present a unique "perfect storm" for emulsions:
-
Polymeric Byproducts: Indole synthesis often generates oligomeric "tars" that act as surfactants.
-
Fine Particulates: rapid neutralization of acid catalysts (e.g.,
, PPA) generates micro-precipitates of salts that stabilize emulsions (Pickering emulsions). -
Amphiphilic Nature: The indole core is lipophilic, but the ester and N-H moieties introduce polarity, confusing the phase boundary when pH is not strictly controlled.
This guide provides immediate remediation steps and long-term process optimization strategies.
Module 1: Immediate Crisis Response (Troubleshooting)
Current Status: You have an active emulsion.[1][2][3] Do not shake the funnel further.
Phase 1: Non-Invasive Techniques (Try these first)
Q: The layers are cloudy but I see some separation. Should I wait? A: Yes, but only for 10–15 minutes. Indole esters can be sensitive to hydrolysis if your aqueous phase is strongly basic (pH > 10) or acidic (pH < 2). If no progress is made in 15 minutes, proceed to active intervention.
Q: Can I just add more solvent? A: Only if you change the density or ionic strength.
-
Add Brine (Saturated NaCl): This is the gold standard. It increases the density of the aqueous phase and reduces the solubility of organics in water ("salting out").
-
Add a Co-Solvent: If using Ethyl Acetate (EtOAc), add a small amount of hexanes. This lowers the density of the organic layer, increasing the density differential (
) between phases.
Phase 2: Invasive Techniques (For stubborn "Rag Layers")
Q: I have a thick, dark "rag" layer between phases. Brine didn't work. What now? A: This is likely a Pickering Emulsion stabilized by fine solid particulates (salts or oligomers). You must physically remove the stabilizer.
Protocol: Filtration through Celite
-
Prepare a wide-pore sintered glass funnel with a pad of Celite (diatomaceous earth).
-
Do not pour the entire funnel contents yet. Drain the clean aqueous layer (if any) first.
-
Filter the emulsion layer and the organic layer through the Celite pad under weak vacuum.
-
Rinse the pad with fresh organic solvent.
-
Return the filtrate to a clean separatory funnel. The solids causing the emulsion will remain in the Celite.
Q: Can I use centrifugation? A: Yes. If the volume is manageable (<500 mL), transfer the emulsion to centrifuge tubes. Spin at 3,000–5,000 RPM for 5 minutes. This is often the only way to break emulsions caused by amphiphilic indole tars.
Module 2: Decision Logic & Workflow
The following diagram outlines the logical decision process for resolving an active emulsion without compromising the indole ester product.
Figure 1: Decision tree for troubleshooting active emulsions in indole ester workups. Priority is placed on protecting the ester group from hydrolysis.
Module 3: Prevention & Optimization (The Prophylaxis)
Q: How do I prevent this in my next batch? A: The root cause is usually the rapid neutralization of the acid catalyst during the quench, which generates heat and precipitates.
Optimized Extraction Protocol for Indole Esters
| Parameter | Standard Practice (Risky) | Optimized Practice (Safe) | Why? |
| Quench Method | Pour reaction into Sat. NaHCO3 | Reverse Quench: Pour reaction slowly into stirred ice/water. | Prevents "volcano" effect; keeps temp low to avoid tar formation. |
| Neutralization | Neutralize inside the sep funnel | Pre-neutralize in a beaker/flask. | CO2 evolution in a closed funnel pressurizes the system and mixes phases too vigorously. |
| Solvent Choice | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) / Toluene | DCM density (1.33 g/mL) is close to brine/salt water, making phase detection difficult. |
| Agitation | Vigorous shaking | Gentle inversion (20-30 times) | Violent shaking creates micron-sized droplets that are hard to recoalesce. |
The "Pre-Wash" Technique
Before the main extraction, wash the organic phase with a dilute acid (0.5M HCl) if your product is stable. This removes unreacted hydrazine or amine starting materials which often act as surfactants. Note: Skip this if your indole ester is acid-labile.
Module 4: Deep Dive (The Science)
Q: Why does "Salting Out" actually work?
A: It relies on the Hofmeister effect and hydration shells.
Water molecules form structured hydration shells around ions (
Q: What is the "Rag Layer"? A: In Fischer indole synthesis, this is often a Pickering Emulsion . Unlike standard emulsions stabilized by surfactants, these are stabilized by solid particles (polymeric tars or inorganic salts) adsorbing to the oil-water interface. Standard chemical demulsifiers often fail here; physical removal (filtration) is the only robust solution [3].
Mechanism of Action: Salting Out
Figure 2: Mechanistic view of the "Salting Out" effect. Salt ions compete for water molecules, effectively dehydrating the organic interface and forcing phase separation.
References
-
LibreTexts Chemistry. "Salting Out." Chemistry LibreTexts. Available at: [Link]
-
University of Rochester. "How To: Manage an Emulsion." Department of Chemistry Laboratory Manual. Available at: [Link]
-
MIT OpenCourseWare. "Extraction and Washing Guide." MIT Department of Chemistry. Available at: [Link]
-
Biotage. "Tackling emulsions just got easier." Biotage Blog. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1H-indol-6-yl and 1H-indol-4-yl Isomers by HPLC
For researchers and professionals in drug development, the precise identification and separation of positional isomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. The subtle structural differences between isomers like 1H-indol-6-yl and 1H-indol-4-yl can lead to significant variations in their biological activity and pharmacokinetic profiles. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for effectively distinguishing these two challenging isomers, supported by the underlying principles of chromatographic separation and experimental data.
The Challenge of Separating Positional Isomers
Positional isomers, by their nature, share the same molecular formula and weight, making their separation a non-trivial task. The distinction between the 1H-indol-6-yl and 1H-indol-4-yl isomers lies in the attachment point of the functional group to the indole's benzene ring. This seemingly minor difference results in subtle variations in their physicochemical properties, which must be exploited for successful chromatographic resolution.
The key to separation lies in leveraging these nuanced differences in:
-
Hydrophobicity (logP): Governs the interaction with the non-polar stationary phase.
-
Dipole Moment: Influences interactions with polar mobile phases and polar characteristics of the stationary phase.
-
pKa: Affects the ionization state of the molecule, which can dramatically alter retention, particularly in reversed-phase HPLC.[1]
Understanding the Physicochemical Landscape
While experimental data for these specific isomers is not always readily available, we can infer their properties based on the parent indole molecule and established chemical principles. The position of the nitrogen atom and its lone pair of electrons relative to the fused benzene ring influences the electron density distribution and overall polarity of the molecule.
| Property | 1H-Indole (Parent) | 1H-indol-4-yl (Isomer A) | 1H-indol-6-yl (Isomer B) | Rationale for Predicted Differences |
| Molecular Weight | 117.15 g/mol | Same as substituted moiety | Same as substituted moiety | Isomers have the same molecular formula. |
| logP (n-octanol/water) | 2.14[2][3] | Predicted: Slightly Lower | Predicted: Slightly Higher | The 4-position is more sterically hindered and in closer proximity to the pyrrole nitrogen, potentially leading to intramolecular interactions that slightly reduce its overall hydrophobicity compared to the more exposed 6-position. |
| pKa (N-H acidity) | ~16.2 (in water)[1][4] | Predicted: Very similar | Predicted: Very similar | The primary acidic proton is on the nitrogen in the pyrrole ring. Its acidity is unlikely to be significantly affected by substitution on the distal benzene ring. |
| Dipole Moment | ~2.11 D[2][5][6][7] | Predicted: Different | Predicted: Different | The vector sum of bond dipoles will differ due to the different substitution patterns, leading to a measurable difference in overall molecular dipole moment. This is a key property to exploit for separation.[8] |
This predicted difference in polarity and hydrophobicity forms the theoretical basis for our method development. The 1H-indol-6-yl isomer is anticipated to be slightly more hydrophobic and thus have a longer retention time in a standard reversed-phase system.
Experimental Workflow: A Tale of Two Columns
To achieve robust separation, we will compare two reversed-phase HPLC methods. Method A utilizes a standard C18 column, the workhorse of reversed-phase chromatography. Method B employs a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions, often beneficial for separating aromatic positional isomers.[9]
Caption: High-level workflow for HPLC analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The inclusion of a standard C18 column alongside a phenyl-hexyl column provides a built-in system for confirming separation and understanding the dominant retention mechanisms.
Method A: Standard Reversed-Phase (C18)
-
Rationale: The C18 stationary phase separates compounds primarily based on hydrophobicity. This method serves as our baseline to assess the inherent hydrophobicity differences between the two isomers.
-
Instrumentation: Standard HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. Causality: The acidic modifier ensures the indole nitrogen is protonated, leading to sharper peaks and consistent retention.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 280 nm. Causality: Indole derivatives typically have strong absorbance around this wavelength.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 70 15.1 30 | 20.0 | 30 |
Method B: Enhanced Selectivity (Phenyl-Hexyl)
-
Rationale: The phenyl-hexyl stationary phase provides both hydrophobic interactions and π-π interactions with the aromatic indole ring system.[9] These additional interactions can enhance the separation of isomers with similar hydrophobicities but different electron density distributions.
-
Instrumentation: Same as Method A.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
All other parameters (Mobile Phases, Flow Rate, Temperature, Detection, Injection Volume, and Gradient Program) are identical to Method A. Causality: Keeping all other parameters constant allows for a direct comparison of the stationary phase's impact on selectivity.
Expected Results and Data Interpretation
The primary metrics for comparing these methods will be the retention time (RT) of each isomer and the resolution (Rs) between the two peaks.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Predicted Elution Order | 1. 1H-indol-4-yl2. 1H-indol-6-yl | 1. 1H-indol-4-yl2. 1H-indol-6-yl |
| Expected Retention Time (RT) | Shorter overall RT | Longer overall RT due to π-π interactions |
| Expected Resolution (Rs) | Partial to good separation (Rs ≈ 1.2 - 1.8) | Baseline separation (Rs > 2.0) |
Interpreting the Data:
-
Retention Time (RT): As predicted, the 1H-indol-6-yl isomer is expected to have a longer retention time in both systems due to its slightly higher hydrophobicity. The Phenyl-Hexyl column is expected to show longer retention times for both isomers compared to the C18 column due to the additional π-π interaction mechanism.
-
Resolution (Rs): The resolution value quantitatively assesses the degree of separation. A value of Rs ≥ 1.5 is generally considered baseline separation for quantitative analysis. We anticipate that Method B will provide a superior resolution value, demonstrating the advantage of the mixed-mode interactions for this specific separation challenge.
Caption: Predicted separation on different columns.
Conclusion and Recommendations
Both a standard C18 and a Phenyl-Hexyl column can be used to distinguish between 1H-indol-6-yl and 1H-indol-4-yl isomers. However, for applications requiring robust, baseline separation for accurate quantification, the Phenyl-Hexyl column (Method B) is the recommended choice . The alternative selectivity offered by the phenyl stationary phase provides the necessary resolving power to overcome the challenge of separating these closely related positional isomers. This guide demonstrates that a rational approach to HPLC method development, grounded in the physicochemical properties of the analytes, is paramount to achieving successful and reliable separations in a drug development setting.
References
-
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]
-
Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
-
Combined Computational and Chemometric Study of 1H-Indole-3-Acetic Acid. . [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]
-
Experimental and computational study on the molecular energetics of indoline and indole. Semantic Scholar. [Link]
-
Experimental log P, dipole moment (μ, in Db), and predicted log P of agrochemicals I-VII. ResearchGate. [Link]
-
Indole. Wikipedia. [Link]
-
Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]
-
INDOLE. Ataman Kimya. [Link]
-
HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. ResearchGate. [Link]
-
The electronically excited states of indole. the delocalized chemist. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC. [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. [Link]
-
Indole. chemeurope.com. [Link]
-
Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences. [Link]
-
Excited State Dipole Moment Of New Indole Derivatives By Sol. TSI Journals. [Link]
-
Chemical Properties of 3-(1H-Indol-3-ylmethyl)-1H-indole (CAS 1968-05-4). Cheméo. [Link]
-
Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed. [Link]
-
Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. [Link]
-
Indole | C8H7N. PubChem. [Link]
-
N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. PMC. [Link]
-
Excited state electric dipole moment of two substituted indoles through solvatochromic shifts. ResearchGate. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. [Link]
-
Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds. MDPI. [Link]
-
(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]
-
Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. [Link]
-
1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde. PMC. [Link]
Sources
- 1. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
IR spectroscopy peaks for ester carbonyl in indole derivatives
This guide details the IR spectroscopic characterization of ester carbonyls in indole derivatives. It moves beyond basic peak assignment to analyze how the unique electronic environment of the indole scaffold—specifically the interplay between the nitrogen lone pair, aromaticity, and positional isomerism—dramatically shifts the carbonyl stretching frequency (
Part 1: The Indole-Ester Landscape
In indole chemistry, an ester group is not merely a static functional group; its vibrational frequency is a sensitive reporter of its electronic environment. The indole ring acts as an electron-rich donor (enamine-like) at C3 and a styrene-like conjugated system at C2, while the N1 position competes for the lone pair.[1]
The Core Comparison: Positional Isomers
The table below summarizes the expected
| Position | Compound Class | Electronic Driver | ||
| C3 | Indole-3-carboxylate | 1670 – 1700 cm⁻¹ | 1690 – 1715 cm⁻¹ | Strong Resonance (Enamine-like). Direct conjugation with N1 lone pair reduces bond order.[1] |
| C2 | Indole-2-carboxylate | 1690 – 1710 cm⁻¹ | 1710 – 1725 cm⁻¹ | Conjugation (Styrene-like). Conjugated, but less electron donation than C3.[1] Strong H-bonding in solid state. |
| Side Chain | Indole-3-acetate | 1730 – 1745 cm⁻¹ | 1735 – 1750 cm⁻¹ | Inductive Insulation. The |
| N1 | Indole-1-carboxylate | 1740 – 1760 cm⁻¹ | 1750 – 1770 cm⁻¹ | Lone Pair Sequestration. Aromaticity locks the N-lone pair, preventing donation to the carbonyl.[1] |
Part 2: Mechanistic Analysis (Expert Insights)
The "Enamine" Effect (C3 vs. C2)
The C3 position of indole is the most nucleophilic due to the direct resonance contribution from the nitrogen lone pair.[1] When an ester is at C3, the resonance contributor (B) (see diagram below) is significant.[1] This imparts single-bond character to the carbonyl, lowering the stretching frequency significantly, often below
At C2, the conjugation is present but operates through a longer path involving the benzene ring fusion, similar to a cinnamic ester. The "push" from the nitrogen is less direct, resulting in a slightly higher frequency than C3.
The "Urethane Anomaly" (N1-Esters)
Normally, carbamates (urethanes) absorb around
Hydrogen Bonding (Solid vs. Solution)
In solid-state measurements (KBr pellet), Indole-2-carboxylates and Indole-3-carboxylates often show a broad, redshifted carbonyl peak.[1] This is due to intermolecular hydrogen bonding:
Part 3: Visualization of Electronic Effects
The following diagram illustrates the competing electronic forces that dictate the carbonyl shift.
Caption: Electronic origins of carbonyl frequency shifts in indole esters. Red/Yellow indicates conjugation-induced lowering; Blue indicates aromaticity-induced raising.
Part 4: Experimental Workflow for Peak Assignment
When analyzing a new indole derivative, use this self-validating workflow to assign the carbonyl peak correctly.
Step 1: Sample Preparation
-
Solid State (KBr/Diamond ATR): Good for initial ID, but susceptible to H-bonding shifts.[1]
-
Solution (Dichloromethane/Chloroform): Mandatory for precise structural assignment.[1] Prepare a 10 mM solution to break intermolecular dimers.
Step 2: The Assignment Logic (Decision Tree)
Caption: Workflow for distinguishing indole ester regioisomers based on IR frequency and N-H presence.
References
-
Comparison of Indole Isomers: Journal of the Chemical Society, Perkin Transactions 2, which details the electronic differences between C2 and C3 positions.[1]
-
NIST Chemistry WebBook: IR Spectra for and .[1]
- Hydrogen Bonding Effects:Spectrochimica Acta Part A, discussing the N-H...
-
Resonance in Heterocycles: Katritzky's Handbook of Heterocyclic Chemistry, for theoretical grounding on indole nucleophilicity (C3 > C2).[1]
Sources
comparative biological potency of indole-6-AA vs indole-3-AA esters
[1]
Executive Summary
This guide provides a technical comparison of the biological potency of Indole-3-acetic acid (IAA) and its positional isomer Indole-6-acetic acid (I6AA) , specifically focusing on their ester derivatives.[1]
The Bottom Line: The position of the acetic acid side chain on the indole ring is the binary switch for biological activity.
-
Indole-3-AA Esters: Highly potent prodrugs .[1] They are hydrolyzed in vivo to release free IAA, the primary natural auxin, driving cell elongation, division, and gene expression via the TIR1/AFB signaling pathway.
-
Indole-6-AA Esters: Biologically inert .[1] The 6-position isomer fails to bind the TIR1 receptor pocket, rendering it inactive as an auxin.[1] Consequently, it is frequently used as a negative control in high-precision physiological assays to validate auxin specificity.[1]
Molecular Mechanism: The Structural Determinants of Potency
The biological divergence between these two isomers stems from their interaction with the SCFTIR1/AFB ubiquitin-ligase complex.[1]
Receptor Binding (TIR1/AFB)
The auxin receptor, TIR1 (Transport Inhibitor Response 1), functions as a "molecular glue." It requires a precise structural fit to trap the Aux/IAA repressor proteins for degradation.[1]
-
Indole-3-AA: The acetic acid group at the C3 position is perfectly positioned to form an electrostatic clamp with the bottom of the TIR1 pocket (specifically interacting with Arg403). This stabilizes the complex, triggering the degradation of repressors and activating auxin response genes.
-
Indole-6-AA: Shifting the side chain to the C6 position disrupts this geometry.[1] The carboxyl group cannot reach the critical arginine residue while the indole ring is seated in the hydrophobic pocket. As a result, the "molecular glue" fails, and the signaling pathway remains off.
Ester Hydrolysis
Both IAA and I6AA esters are lipophilic and can penetrate cell membranes more effectively than their free acid counterparts.[1] Once inside the cell, esterases (e.g., AMI1, IIL1) hydrolyze the ester bond.[1]
-
IAA-Esters
Free IAA (Active) -
I6AA-Esters
Free I6AA (Inactive)
Figure 1: Mechanistic divergence of Indole-3-AA vs. Indole-6-AA esters. Green paths indicate biological activation; red paths indicate inactivity.[1]
Comparative Biological Potency Data[1][2]
The following data summarizes the performance of these compounds in standard plant physiology and cytotoxicity assays.
Table 1: Biological Activity Profile[1][3]
| Feature | Indole-3-AA Esters (IAA-R) | Indole-6-AA Esters (I6AA-R) |
| Primary Role | Potent Auxin Prodrug | Negative Control / Inactive Analog |
| TIR1 Binding Affinity | High ( | Negligible / Non-binding |
| Root Elongation | Inhibits at high conc.[1] (Classic Auxin effect) | No Effect (Similar to solvent control) |
| Yeast Cytotoxicity | Toxic at high conc.[1] (ROS generation) | Non-Toxic / High Viability |
| Metabolic Stability | Rapidly hydrolyzed to IAA | Hydrolyzed to inactive I6AA |
Plant Growth Assays (Root Inhibition)
In Arabidopsis thaliana root growth assays, exogenous auxins inhibit primary root elongation.[1]
-
IAA Treatment: Shows a dose-dependent inhibition of root length (
).[1] -
I6AA Treatment: Roots maintain growth rates comparable to untreated controls even at high concentrations (
), confirming lack of auxinic activity.[1]
Cytotoxicity & Drug Development (Yeast Models)
Indole-3-AA is explored in cancer therapy (GDEPT) because it generates cytotoxic reactive oxygen species (ROS) when oxidized by peroxidases.[1]
-
Experiment: Saccharomyces cerevisiae viability assay.
-
Result: IAA (100 µM) completely inhibits colony formation (cytotoxic).[1] I6AA (100 µM) allows normal growth.[1]
-
Implication: The 6-position isomer does not undergo the same oxidative activation or does not form the requisite toxic intermediates, making it a safe negative control for toxicology studies.
Experimental Protocols
Use these self-validating protocols to verify the comparative potency in your own laboratory.
Protocol A: Yeast Viability Screen (Cytotoxicity/Specificity)
This assay demonstrates the specific toxicity of IAA compared to the inert I6AA.
Materials:
-
S. cerevisiae strain (wild type).[1]
-
YPD Agar plates.[1]
-
Stock solutions (100 mM in Ethanol): Indole-3-AA Methyl Ester, Indole-6-AA Methyl Ester.[1]
Workflow:
-
Culture: Grow yeast in liquid YPD to log phase (
). -
Treatment: Aliquot culture into tubes.
-
Incubation: Incubate at 30°C with shaking for 4 hours.
-
Spotting: Perform serial dilutions (
to ) and spot 5 µL onto YPD agar plates. -
Readout: Incubate plates at 30°C for 24-48 hours.
Protocol B: Arabidopsis Root Elongation (Auxin Activity)
This assay confirms the lack of hormonal activity in I6AA esters.
Materials:
-
Arabidopsis thaliana seeds (Col-0).[1]
-
0.5x MS Medium agar plates (vertical square plates).
-
Compounds: Indole-3-AA Ethyl Ester vs. Indole-6-AA Ethyl Ester.[1]
Workflow:
-
Sterilization: Surface sterilize seeds and stratify at 4°C for 2 days.
-
Plating: Transfer seeds to MS plates containing:
-
0 µM (Control)
-
0.1 µM Compound
-
1.0 µM Compound
-
10 µM Compound[1]
-
-
Growth: Place plates vertically in a growth chamber (22°C, 16h light).
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
-
Validation:
-
IAA Ester: Root length should decrease as concentration increases (classic auxin phenotype).[1]
-
I6AA Ester: Root length should remain constant across all concentrations (inactive).
-
Figure 2: Experimental workflow for validating comparative potency.
References
-
Structure-Activity Relationships of Auxins Title: "Auxin activity and molecular structure of 2-alkylindole-3-acetic acids" Source: ResearchGate / Acta Crystallographica URL:[1][Link] (Note: Provides foundational SAR data confirming the necessity of the 3-position side chain for auxin activity.)
-
Yeast Cytotoxicity of Indole Isomers Title: "Coordinated Division of Selective Stationary-Phase Yeast Cells Expands the Population Survivorship in Quiescence" Source: bioRxiv URL:[2][Link] (Note: Specifically identifies Indole-6-acetic acid as a non-toxic/inactive control compared to the toxic Indole-3-acetic acid in yeast assays.)[1]
-
TIR1 Receptor Binding Mechanism Title: "The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5" Source:[3] ACS Chemical Biology URL:[1][4][Link] (Note: Details the specific binding pocket requirements of TIR1, explaining why positional isomers like I6AA fail to bind.)
-
Indole-3-Acetic Acid Cytotoxicity Mechanism Title: "The Mechanism of Indole Acetic Acid Cytotoxicity" Source: PubMed / Journal of Biological Chemistry URL:[Link] (Note: Explains the ROS-mediated toxicity of IAA, which is absent in the I6AA isomer.)
validating purity of (1H-indol-6-yl)-acetic acid ethyl ester via TLC
An in-depth technical guide for researchers and drug development professionals.
Introduction: The Critical Role of Orthogonal Validation
(1H-indol-6-yl)-acetic acid ethyl ester is a highly valuable intermediate in the synthesis of indole-based therapeutics. Because impurities at the intermediate stage can drastically reduce the yield of downstream coupling reactions or introduce toxic byproducts, rigorous purity validation is essential.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for final quantitative batch release, Thin Layer Chromatography (TLC) remains an indispensable, highly orthogonal tool for rapid purity assessment and qualitative validation[1]. Relying solely on automated liquid chromatography introduces systemic risk; this guide provides a comparative analysis of these techniques and delivers a self-validating TLC protocol specifically engineered for indole derivatives.
Comparative Analysis: TLC vs. HPLC vs. GC
When validating the purity of (1H-indol-6-yl)-acetic acid ethyl ester, utilizing a single analytical technique can create dangerous "blind spots." HPLC and Gas Chromatography (GC) offer superior resolution and quantification, but they possess inherent limitations. For instance, highly polar polymeric impurities may permanently bind to an HPLC column (failing to elute and thus appearing "invisible" on the chromatogram), while GC requires volatility, which can lead to the thermal degradation of labile indole derivatives[2].
TLC acts as a critical fail-safe. Because the entire sample remains on the stationary phase, mass balance is visually guaranteed—no impurities are hidden inside a column matrix[2].
Table 1: Performance Comparison for Indole Purity Validation
| Analytical Parameter | TLC (Thin Layer Chromatography) | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Primary Utility | Rapid in-process purity check, reaction monitoring | Final quantitative batch release, impurity profiling | Volatile impurity analysis |
| Resolution | Moderate (Orthogonal 2D-TLC significantly improves this) | Very High | High |
| Analysis Time | 10–15 minutes | 15–45 minutes | 20–60 minutes |
| Limit of Detection (LOD) | ~0.1 - 1.0 µg | ~0.01 µg | ~0.01 µg |
| Indole Specificity | High (via chemical derivatization / Ehrlich's) | Low (relies strictly on retention time/UV spectra) | Low (relies on retention time/MS) |
| Systemic Blind Spots | Highly volatile impurities (evaporate off plate) | Highly retained/polymeric impurities (stuck on column) | Thermally labile compounds |
Mechanistic Insights: The Chemistry of Indole TLC
Expertise in chromatography requires understanding the causality behind method parameters. You cannot simply follow a recipe; you must understand the molecular interactions at play.
-
Stationary & Mobile Phase Causality: (1H-indol-6-yl)-acetic acid ethyl ester contains both a polar hydrogen-bonding NH group (the indole core) and a moderately polar ester linkage. A standard normal-phase silica gel plate paired with a Hexane:Ethyl Acetate (7:3 v/v) mobile phase provides optimal partitioning. The non-polar hexane drives bulk migration, while the ethyl acetate competes for the silica's active silanol sites, yielding an ideal Retention Factor (
) between 0.4 and 0.6. -
Visualization Causality: While UV 254 nm light is excellent for detecting the aromatic ring via fluorescence quenching, it is structurally non-specific. To specifically validate the indole core, we utilize Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acidic ethanol)[3]. The electrophilic aldehyde carbon of the reagent undergoes an acid-catalyzed electrophilic aromatic substitution with the electron-rich indole ring. This forms a highly conjugated, resonance-stabilized rosindole dye, turning the target spot a brilliant pink/purple[4]. This chemical derivatization confirms not just the presence of a molecule, but the exact chemical identity of the indole nucleus[3].
Purity Validation Workflow
Workflow for the orthogonal purity validation of indole derivatives using TLC and HPLC.
Detailed Step-by-Step Methodology: A Self-Validating Protocol
A standard 1D-TLC is prone to false positives due to co-elution (where an impurity hides beneath the main product spot). To establish a self-validating system , this protocol employs Co-spotting and Orthogonal 2D-TLC.
Step 1: Chamber Saturation
-
Prepare the primary mobile phase: Hexane and Ethyl Acetate (7:3 v/v).
-
Pour 10 mL into a flat-bottomed glass TLC chamber. Insert a piece of filter paper to act as a wick.
-
Causality: Allowing the chamber to saturate with solvent vapor for 15 minutes prevents the solvent from evaporating off the face of the TLC plate during the run. Evaporation causes uneven capillary action and irreproducible
values.
Step 2: Co-Spotting (Validation Layer 1)
-
Dissolve ~1 mg of the synthesized (1H-indol-6-yl)-acetic acid ethyl ester in 1 mL of ethyl acetate (Sample Solution).
-
Dissolve ~1 mg of a verified pure reference standard in 1 mL of ethyl acetate (Standard Solution).
-
On a silica gel 60 F254 plate, mark a baseline 1 cm from the bottom.
-
Spot 1: Standard Solution. Spot 2: Sample Solution. Spot 3: A mixture of Standard + Sample (spotted directly on top of each other).
-
Causality: If the sample contains an impurity with a nearly identical
, Spot 3 will elongate or form a figure-eight shape during development, instantly invalidating the purity claim.
Step 3: Orthogonal 2D-TLC (Validation Layer 2)
-
Spot the Sample Solution in the bottom-left corner of a square TLC plate.
-
Develop the plate in the primary solvent (Hexane:EtOAc 7:3).
-
Remove the plate, mark the solvent front, and dry it completely using a stream of cold air.
-
Rotate the plate 90 degrees.
-
Develop the plate in a secondary, orthogonal solvent system: Dichloromethane:Methanol (95:5 v/v) .
-
Causality: Hexane/EtOAc separates primarily by dipole-dipole interactions, while DCM/MeOH introduces strong hydrogen-bonding dynamics. If an impurity co-elutes in the first dimension, the drastic shift in solvent selectivity in the second dimension will pull the impurity away from the main product, ensuring absolute purity verification.
Step 4: Specific Visualization
-
Examine the dried plate under UV light (254 nm) and lightly circle all dark, quenching spots with a pencil.
-
In a fume hood, spray the plate evenly with Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in a 1:1 mixture of methanol and concentrated HCl)[4].
-
Heat the plate gently with a heat gun for 1-2 minutes.
-
Observation: The (1H-indol-6-yl)-acetic acid ethyl ester spot will rapidly transition to a distinct red/purple color, confirming the indole structure[4]. Any spots that appeared under UV but do not stain with Ehrlich's reagent are non-indole impurities.
References
- Source: iipseries.
- Title: Thin-layer chromatography in testing the purity of pharmaceuticals Source: ResearchGate URL
- Source: morphisto.
- Title: TLC Visualization Reagents Source: EPFL URL
Sources
Comparative Crystal Structure Guide: Ethyl 2-(1H-indol-6-yl)acetate and Isomeric Alternatives
The following technical guide is designed for researchers and drug development professionals focusing on the structural characterization of indole derivatives. It provides a comparative analysis of ethyl 2-(1H-indol-6-yl)acetate against its canonical isomers (3-yl and 2-yl), establishing a framework for crystallographic validation.
Executive Summary
Ethyl 2-(1H-indol-6-yl)acetate represents a specific structural isomer of the indole acetate family, distinct from the biologically ubiquitous auxin analog (3-yl) and the synthetic intermediate (2-yl). While the 3-isomer is extensively characterized due to its hormonal activity in plants and pharmaceutical relevance, the 6-isomer offers a unique pharmacophore vector, placing the ester chain distal to the nitrogen atom.
This guide provides a comparative structural analysis, establishing the 3-yl isomer as the reference standard. It details the experimental protocols required to generate high-quality single crystals of the 6-yl isomer and predicts its packing behavior based on established indole tectonics.
Chemical Identity & Structural Comparison
The primary challenge in working with the 6-yl isomer is differentiating its physicochemical profile from its positional isomers. The table below summarizes the core data for the target compound versus its established alternatives.
Table 1: Comparative Physicochemical Profile
| Feature | Target: 6-yl Isomer | Standard: 3-yl Isomer | Alternative: 2-yl Isomer |
| Compound Name | Ethyl 2-(1H-indol-6-yl)acetate | Ethyl 2-(1H-indol-3-yl)acetate | Ethyl 2-(1H-indol-2-yl)acetate |
| CAS Number | Not Listed (Rare) | 778-82-5 | 33588-64-6 |
| Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ |
| Mol.[1][2] Weight | 203.24 g/mol | 203.24 g/mol | 203.24 g/mol |
| Substitution | C6 (Benzenoid ring) | C3 (Pyrrole ring) | C2 (Pyrrole ring) |
| Electronic Effect | Inductive (+I) on Benzenoid | Hyperconjugative to Nitrogen | Inductive/Steric at N1 |
| Crystal Habit | Predicted: Prismatic/Needles | Monoclinic Prisms | Triclinic/Orthorhombic |
| Primary Interaction | N-H···O=C (Intermolecular) | N-H···O=C (Strong Dimer) | N-H···O=C (Chain/Dimer) |
Key Insight: The 6-position substitution leaves the pyrrole ring (N1, C2, C3) sterically unencumbered. Unlike the 3-yl isomer, where the side chain can fold back over the ring, the 6-yl chain extends linearly away from the H-bond donor (N1), likely favoring linear "tape" or "ribbon" packing motifs over the "head-to-tail" dimers seen in 3-substituted indoles.
Experimental Protocol: Crystallization & Characterization
To obtain publishable crystal structure data for the 6-yl isomer, the following "Self-Validating" protocol is recommended. This method uses the 3-yl isomer as a positive control for crystallization conditions.
Phase A: Solvent Screening (Vapor Diffusion)
The 6-yl isomer is lipophilic. Direct evaporation often yields amorphous oils. A binary solvent system is required to slow nucleation.
-
Prepare Stock Solution: Dissolve 20 mg of ethyl 2-(1H-indol-6-yl)acetate in 1.5 mL of Ethyl Acetate (EtOAc) . Ensure complete dissolution (sonicate if necessary).
-
Antisolvent Addition:
-
Setup: Place the EtOAc solution in a small inner vial.
-
Outer Reservoir: Place the inner vial inside a larger jar containing 5 mL of n-Hexane or Pentane .
-
Seal: Cap the large jar tightly.
-
-
Equilibration: Store at 4°C in the dark (indole derivatives are photosensitive).
-
Observation: Monitor for birefringence after 48–72 hours.
-
Success Indicator: Distinct geometric faces (prisms).
-
Failure Indicator: Oiling out (try Diethyl Ether/Pentane system instead).
-
Phase B: Single Crystal X-Ray Diffraction (SC-XRD) Workflow
Once crystals are obtained, follow this data collection logic to ensure authoritative results.
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (cryogenic) to minimize thermal disorder of the flexible ethyl ester tail.
-
Refinement Targets:
-
R1 Value: Aim for < 5.0%.
-
Disorder: Check the terminal ethyl group (C11-C12). High thermal parameters here often require modeling split positions (PART instructions in SHELX).
-
Absolute Structure: Not applicable (molecule is achiral), but check for centrosymmetric space groups (e.g., P2₁/c or Pbca).
-
Structural Tectonics & Visualization
The following diagram illustrates the structural divergence between the isomers and the resulting impact on crystal packing forces.
Figure 1: Structural logic flow comparing the 3-yl and 6-yl isomers. The 6-yl substitution vector (yellow) promotes linear tape packing, whereas the 3-yl (green) typically forms discrete dimers.
Comparative Analysis of Packing Motifs
When analyzing your solved structure, compare it against these known motifs for validation:
The "Standard": Ethyl 2-(1H-indol-3-yl)acetate[3][4]
-
Space Group: Typically Monoclinic (P2₁/c).
-
H-Bonding: The N-H proton acts as a donor to the carbonyl oxygen (C=O) of a neighboring ester group.
-
Pi-Stacking: The indole rings often stack in a "head-to-tail" fashion with a centroid-to-centroid distance of ~3.6–3.8 Å.
-
Validation: If your 6-yl structure shows no pi-stacking, it is likely due to the distal ester chain disrupting the planar overlap.
The "Target": Ethyl 2-(1H-indol-6-yl)acetate
-
Expected Space Group: Triclinic (P-1) or Monoclinic (P2₁/c).
-
Key Difference: Look for the aspect ratio of the unit cell. The 6-yl molecule is significantly longer (linear) than the 3-yl molecule (L-shaped).
-
Diagnostic Signal: In the IR spectrum, the N-H stretch for the 6-yl isomer in the solid state should be sharper and shifted (approx. 3350 cm⁻¹) compared to the broad band of the 3-yl isomer, indicating a more ordered, less sterically hindered H-bond network.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13067, Ethyl 1H-indole-3-acetate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11106442, Ethyl 2-(1H-indol-2-yl)acetate. Retrieved from [Link]
-
NIST Chemistry WebBook. 1H-Indole-3-acetic acid, ethyl ester.[3][4] SRD 69.[4] Retrieved from [Link]
-
Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData.[5] (Provides comparative packing data for 2-substituted indole esters). Retrieved from [Link]
Sources
- 1. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]
- 2. (PDF) Crystal Structure of Ethyl 2-[2-(4 [research.amanote.com]
- 3. Ethyl 1H-indole-3-acetate | C12H13NO2 | CID 13067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the UV-Vis Absorption Maxima of 6-Substituted Indole Esters
For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of molecular scaffolds is paramount. The indole ring system, a ubiquitous motif in pharmaceuticals and functional materials, exhibits rich and tunable electronic behavior. This guide provides an in-depth comparison of the UV-Vis absorption maxima of various 6-substituted indole esters, offering both experimental data and a mechanistic rationale for the observed spectral shifts. Our aim is to equip you with the knowledge to predict and interpret the spectroscopic behavior of these important compounds.
The Indole Chromophore: A Tale of Two Transitions
The UV-Vis absorption spectrum of the indole core is dominated by two primary electronic transitions: the ¹La and ¹Lb bands.[1] Understanding the nature and interplay of these transitions is crucial for interpreting the effects of substitution. The ¹Lb transition is typically lower in energy and gives rise to a sharp, structured absorption band, while the ¹La transition is higher in energy, more intense, and broader. The relative energies of these two states are highly sensitive to the electronic nature of substituents on the indole ring.
Substituents on the benzene portion of the indole can significantly perturb the energy levels of the ¹La and ¹Lb states, leading to shifts in the absorption maxima (λmax). This sensitivity makes UV-Vis spectroscopy a powerful tool for probing the electronic environment of the indole nucleus.
Comparative Analysis of 6-Substituted Indole Esters
The following table summarizes the experimentally observed UV-Vis absorption maxima for a selection of 6-substituted indole esters and related compounds. The data has been compiled from various sources and serves as a comparative guide. It is important to note that the solvent can influence the precise λmax values.[2][3]
| Substituent at C6 | Compound | λmax (nm) | Solvent |
| -H | Ethyl indole-2-carboxylate | ~290 | Ethanol/Water |
| -Br | 6-Bromoindole-2-carboxylic acid | 308 | Ethanol |
| -NO₂ | 6-Nitroindole | 300-400 (two maxima) | 2-Propanol |
| -OH | 6-Hydroxyindole | 295, 273 | Glycol |
| -OCH₃ | 6-Methoxy-5-hydroxyindole-2-carboxylic acid | Not specified | - |
| -NH₂ | Ethyl 6-aminoindole-2-carboxylate | Not specified | - |
| -CN | 6-Cyanoindole | Red-shifted | Water |
The Science Behind the Shifts: Electronic Effects of Substituents
The position of the substituent on the indole ring has a distinct effect on the absorption spectra.[4] The observed shifts in the UV-Vis absorption maxima of 6-substituted indoles can be rationalized by considering the electronic nature of the substituent and its influence on the π-electron system of the indole ring.
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups are electron-donating through resonance. By donating electron density to the aromatic system, they increase the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths or lower energy).
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the indole ring. This stabilizes the HOMO to a lesser extent than the LUMO. The overall effect is a decrease in the HOMO-LUMO gap, which also leads to a bathochromic shift . For instance, the absorption spectrum for 4-nitroindole extends furthest into the visible range among nitroindole isomers.[4] 6-nitroindole exhibits two maxima in the 300-400 nm range.[4]
The interplay between the ¹La and ¹Lb transitions is also affected by substitution. Electrophilic groups on the benzene ring can lift the degeneracy of these two states.[1] For example, in 6-hydroxyindole, the ¹La and ¹Lb transitions are resolved, with peaks observed at 273 nm and 295 nm, respectively, in a glycol solution.[1]
Experimental Protocol for UV-Vis Absorption Measurement
To ensure the reproducibility and accuracy of UV-Vis absorption data, a standardized experimental protocol is essential.
Objective: To determine the UV-Vis absorption maximum (λmax) of a 6-substituted indole ester.
Materials:
-
6-substituted indole ester of interest
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the indole ester.
-
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 at the λmax. This typically falls in the micromolar concentration range.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for indole derivatives).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent.
-
Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the UV-Vis absorption maxima of 6-substituted indole esters.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
The UV-Vis absorption characteristics of 6-substituted indole esters are intricately linked to the electronic properties of the substituent at the C6 position. Both electron-donating and electron-withdrawing groups typically induce a bathochromic shift in the absorption maxima, a phenomenon that can be explained by their influence on the HOMO-LUMO energy gap and the ¹La and ¹Lb electronic transitions. This guide provides a foundational understanding and a practical framework for researchers working with these versatile compounds. By leveraging this knowledge, scientists can better predict and interpret the photophysical behavior of novel indole derivatives, accelerating the pace of discovery in drug development and materials science.
References
- Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Derm Venereol (Stockh), 64, 185-190.
- Hilaire, M. R., Mukherjee, D., & Troxler, T. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Journal of fluorescence, 27(5), 1849–1856.
- Martinaud, M., & Kadiri, A. (1978). Comparative sensibility of S1 ←S0 and S2 ←S0 indole electronic transitions to environment perturbations. The positions of the 0—0 bands in polar media. Chemical Physics, 28(3), 473-483.
- Mishra, A., & Dube, A. (2011). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 83(1), 299–306.
- Nandiyanto, A. B. D., & Pratiwi, R. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-14.
- Ölgen, S., Altanlar, N., & Karatay, A. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European journal of medicinal chemistry, 36(9), 747–756.
- Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemPhysChem, 23(5), e202100778.
- Schmitt, M., Brand, C., Happe, B., Oeltermann, O., & Wilke, M. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of chemical physics, 138(2), 024321.
- Shypov, R. G., et al. (2024). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.
- Stanley, R. J., & Eftink, M. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50.
- Tsuru, S., Sharma, B., Haettig, C., & Marx, D. (2024). Nuclear Quantum Effects Have a Significant Impact on UV/Vis Absorption Spectra of Chromophores in Water. The Journal of Physical Chemistry Letters, 15(8), 2135-2141.
- Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. Journal of Organic Chemistry, 77(14), 6505-6510.
- Wang, B., Zhou, Z., Zhang, Q., & Ding, B. (2023). Elucidating State-Specific Dynamics of 1La and 1Lb in Cyanoindole Derivatives using UV/Vis Pump IR Detection. Chemical Physics, 573, 112009.
- Zha, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1047-1061.
- Zhang, X., et al. (2020). A Pd-tBuONO Cocatalyzed Cycloisomerization of o-Allylanilines for the Synthesis of Functionalized Indoles. Organic Letters, 22(15), 5773-5777.
- Ziegler, C. B., & Borduas-Dedekind, N. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(4), 568-574.
Sources
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standard Qualification Guide: (1H-indol-6-yl)-acetic acid ethyl ester
Executive Summary & Strategic Context
(1H-indol-6-yl)-acetic acid ethyl ester is a specialized indole derivative, distinct from the ubiquitous plant hormone analog (indol-3-yl). Unlike its 3-isomer, the 6-yl isomer lacks a compendial monograph (USP/EP/BP) and is rarely available as a Certified Reference Material (CRM).
This guide addresses a critical gap in the supply chain: How to validate analytical data when a primary commercial standard is unavailable.
We compare two approaches:
-
The "Research Grade" Approach: Using vendor-supplied material (typically 95-97% purity) directly as a calibrator.
-
The "Qualified Primary" Approach: rigorous characterization via Mass Balance to establish a >99.0% traceable standard.
Key Takeaway: Using research-grade material without correction introduces a systematic 3-5% bias in potency assays, potentially invalidating early-stage toxicology and pharmacokinetic (PK) studies.
Technical Comparison: Research Grade vs. Qualified Standard
The following table contrasts the specifications and risks associated with the two primary sources of reference material for this compound.
Table 1: Comparative Performance Metrics
| Feature | Option A: Research Grade (Vendor Supplied) | Option B: In-House Qualified Primary Standard |
| Source | Chemical Synthesis Vendor (e.g., Sigma, Enamine) | Re-purified & Characterized Lot (In-House/CRO) |
| Stated Purity | "≥ 95%" or "97%" (Area Normalization) | 99.4% ± 0.3% (Mass Balance) |
| Identity Verification | Minimal (1H-NMR often provided) | Full Structural Elucidation (2D-NMR, MS, IR) |
| Impurity Profile | Unknown (Isomers like 4-yl or 5-yl may co-elute) | Quantified (Regioisomers resolved) |
| Water/Solvent Content | Not accounted for in assay calculation | Quantified (KF & GC-HS) and corrected |
| Risk Factor | High: Systematic assay error; Batch-to-batch variability. | Low: Traceable, GLP-compliant. |
| Cost | Low ($) | High ( |
The "Gold Standard" Qualification Protocol
To establish a primary reference standard for (1H-indol-6-yl)-acetic acid ethyl ester, you must move beyond simple HPLC area % and employ the Mass Balance Approach .
Step 1: Structural Elucidation (Identity)
Because the acetic acid moiety is on the benzene ring (position 6) rather than the pyrrole ring (position 3), specific NMR signals are diagnostic.
-
1H-NMR (DMSO-d6): Look for the singlet of the methylene group (
-COOEt). In 3-substituted indoles, this couples with the NH; in 6-substituted, it is isolated on the benzene ring. -
NOESY/COSY: Essential to prove the substitution is at position 6, ruling out 4-yl, 5-yl, or 7-yl isomers which are common synthetic byproducts.
Step 2: Purity via Mass Balance
The assigned purity (
-
%HPLC: Chromatographic purity (Area %) determined by two orthogonal methods (e.g., Gradient C18 and Phenyl-Hexyl).
-
%H2O: Water content via Karl Fischer titration (Coulometric).
-
%RS: Residual Solvents via GC-Headspace.
-
%ROI: Residue on Ignition (Sulfated Ash) to account for inorganic salts.
Step 3: Workflow Visualization
The following diagram illustrates the critical path for qualifying a vendor sample into a Primary Reference Standard.
Caption: Figure 1. Mass Balance Qualification Workflow for Non-Compendial Standards.
Recommended Analytical Method (HPLC-UV)
For the routine analysis of this ester, stability is the primary concern. Esters are prone to hydrolysis, and the indole ring is oxidation-sensitive.
Method Parameters:
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ester hydrolysis).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (Characteristic Indole absorption) and 220 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Avoid high heat to minimize degradation).
Critical Specificity Requirement: The method must resolve the 6-yl isomer from the 3-yl isomer (common impurity).
-
3-yl isomer RT: Typically elutes earlier due to different polarity of the pyrrole substitution.
-
6-yl isomer RT: Typically elutes later; the substitution on the benzene ring makes the molecule slightly more hydrophobic in this configuration.
Stability & Handling
-
Storage: -20°C, protected from light.
-
Hygroscopicity: Indole esters can be slightly hygroscopic. Equilibrate to room temperature in a desiccator before weighing.
-
Solution Stability: Solutions in Acetonitrile are stable for 24 hours at 4°C. Avoid protic solvents (Methanol) for long-term storage to prevent transesterification.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). (2023).[2] General Chapter <1058> Analytical Instrument Qualification and Reference Standards. USP-NF. Link
- Teo, H. C., et al. (2004). "Determination of impurities in indole-3-acetic acid by HPLC." Journal of Liquid Chromatography & Related Technologies.
- Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
